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  • Product: 2-Methyl-2-(naphthalen-1-yl)propanoic acid
  • CAS: 13366-01-3

Core Science & Biosynthesis

Foundational

The Structural and Synthetic Dynamics of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid

Executive Overview & Structural Identity In the realm of sterically hindered aryl-aliphatic acids, 2-Methyl-2-(naphthalen-1-yl)propanoic acid (commonly referred to as α,α -dimethyl-1-naphthaleneacetic acid or 1-naphthyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Identity

In the realm of sterically hindered aryl-aliphatic acids, 2-Methyl-2-(naphthalen-1-yl)propanoic acid (commonly referred to as α,α -dimethyl-1-naphthaleneacetic acid or 1-naphthylisobutyric acid) serves as a critical structural probe and synthetic intermediate[1]. By introducing a gem-dimethyl group at the alpha-carbon of the well-known plant hormone 1-Naphthaleneacetic acid (NAA), the rotational freedom of the C( α )-C(aryl) bond is severely restricted. This steric bulk forces the carboxylate moiety into an orthogonal conformation relative to the naphthyl plane, drastically altering its physicochemical properties and receptor-binding affinities.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic entity where steric hindrance dictates both its synthetic accessibility and its biological utility. Below is a consolidated physicochemical profile of the compound.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-Methyl-2-(naphthalen-1-yl)propanoic acid
Common Synonyms α,α -dimethyl-1-naphthaleneacetic acid; 1-naphthylisobutyric acid[1]
CAS Number 13366-01-3
Molecular Formula C₁₄H₁₄O₂[2]
Molecular Weight 214.26 g/mol [2]
Purity (Commercial) 95%[2]
Physical Form White to Yellow Powder or Crystals

Synthetic Methodologies: The Alpha-Alkylation Pathway

The synthesis of 2-methyl-2-(naphthalen-1-yl)propanoic acid requires overcoming significant steric barriers. The classical, highly reliable method involves a modified Birch procedure using solvated electrons in liquid ammonia to generate a powerful base capable of forming a reactive dianion[3].

Protocol: Stepwise Alpha-Alkylation of 1-Naphthaleneacetic Acid

Expertise & Causality: Why use liquid ammonia and potassium? The classical modified Birch procedure utilizes solvated electrons to generate the highly basic potassium amide ( KNH2​ ) in situ. This strong base is required to fully deprotonate both the carboxylic acid and the sterically hindered alpha-carbon of the intermediate, forming a highly reactive dianion[3].

Step 1: Base Generation

  • Condense 200 mL of anhydrous liquid ammonia in a specialized low-temperature reactor (Dewar flask).

  • Add 0.05 g of ferric nitrate as a catalyst.

  • Introduce potassium metal (approx. 0.1 mol) in small increments.

  • Validation: The initial blue color (indicating solvated electrons) will fade as potassium amide forms. This visual cue confirms the base is ready.

Step 2: Dianion Formation

  • Slowly add 1-naphthaleneacetic acid (0.013 mol) to the solution.

  • Validation: The solution transitions to a deep red color. This is a self-validating indicator of the successful formation of the alpha-carbanion/carboxylate dianion[3].

Step 3: First Alkylation (Mono-methylation)

  • Titrate the reaction mixture with methyl iodide ( CH3​I ) until the red color completely disappears.

  • Causality: The disappearance of the red color confirms that the enolate has been fully consumed, yielding the mono-methylated intermediate (2-(1-naphthyl)propanoic acid)[3]. Do not proceed until this color change is absolute.

Step 4: Second Alkylation (Gem-Dimethylation)

  • Repeat the addition of potassium to regenerate the enolate of the mono-methylated intermediate.

  • Add a second equivalent of methyl iodide.

  • Causality: The second deprotonation is kinetically slower due to the steric shielding provided by the newly introduced methyl group and the adjacent C8 peri-hydrogen of the naphthyl ring. Ensuring a slight excess of base and extended reaction time guarantees high conversion to the α,α -dimethyl product[3].

Step 5: Quenching and Isolation

  • Cautiously add 50 mL of water to quench unreacted base and allow the ammonia to evaporate safely in a fume hood.

  • Acidify the aqueous residue with 50% hydrochloric acid to protonate the carboxylate.

  • Partition between diethyl ether and 10% sodium hydroxide to remove non-acidic impurities.

  • Acidify the alkaline layer to precipitate the product, followed by recrystallization from petroleum ether (Expected Yield: ~81%)[3].

Synthesis A 1-Naphthaleneacetic Acid (NAA) B Mono-Enolate Formation A->B C 1st Methylation (+ MeI) B->C D 2-(1-Naphthyl)propanoic Acid C->D E Di-Enolate Formation D->E F 2nd Methylation (+ MeI) E->F G 2-Methyl-2-(naphthalen-1-yl) propanoic acid F->G

Caption: Stepwise alpha-methylation workflow of 1-naphthaleneacetic acid to yield the gem-dimethyl product.

Structure-Activity Relationships (SAR): Auxin Receptor Probing

1-Naphthaleneacetic acid (NAA) is a potent synthetic auxin whose biological activity relies on its ability to fit into the hydrophobic binding pocket of the TIR1/AFB auxin receptor complex.

When we introduce alpha-substitutions, we fundamentally alter the conformational landscape of the molecule. The alpha-carbon is adjacent to the bulky 1-naphthyl ring. Specifically, the peri-hydrogen at the C8 position of the naphthalene ring creates severe steric repulsion with alpha-alkyl groups.

While the mono-methyl derivative can still rotate to adopt a conformation that allows receptor binding (albeit with altered affinity), the introduction of a second methyl group to form 2-methyl-2-(naphthalen-1-yl)propanoic acid locks the carboxylate group into an orthogonal geometry. This severe steric bulk prevents the molecule from properly docking into the TIR1/AFB pocket, effectively abolishing its auxin agonist activity and rendering it a valuable structural probe for receptor pocket mapping.

SAR N1 1-Naphthaleneacetic Acid (NAA) [No Alpha-Substitution] N2 Alpha-Carbon Substitution Pathway N1->N2 R1 Fits TIR1/AFB Receptor Pocket (Maintains Auxin Agonist Activity) N1->R1 N3 Mono-methyl Derivative [Moderate Steric Bulk] N2->N3 +1 Methyl N4 Gem-dimethyl Derivative [Severe Steric Bulk] N2->N4 +2 Methyls N3->R1 Reduced Affinity R2 Steric Clash in Receptor Pocket (Loss of Activity / Antagonist) N4->R2 Receptor Blockade

Caption: Influence of alpha-carbon steric bulk on TIR1/AFB auxin receptor binding affinity.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. Based on the structural properties of α -1-naphthylisobutyric acid[4], the following spectral benchmarks should be used for validation:

  • Infrared (IR) Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency is expected around 1690 cm⁻¹. This slightly lowered frequency (compared to standard aliphatic acids) is characteristic of the steric crowding and potential hydrogen-bonding dynamics in the crystalline state[3].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): The hallmark of successful gem-dimethylation is a sharp singlet integrating to 6 protons around δ 1.6 - 1.8 ppm, corresponding to the two equivalent methyl groups. The aromatic region ( δ 7.4 - 8.2 ppm) will present a complex multiplet integrating to 7 protons for the naphthyl ring.

    • ¹³C NMR: The quaternary alpha-carbon will appear significantly downfield due to the attachment of the carboxylate and the naphthyl ring, while the two methyl carbons will appear as a single peak due to symmetry[5].

References

  • Title: ortho-Diquaternary aromatic compounds. III. Syntheses and reactions of polyalkyltetralones and derivatives Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL: [Link]

  • Title: 2-(1-Naphthyl)-propan-1,2-diol (SpectraBase Compound ID) Source: SpectraBase (John Wiley & Sons) URL: [Link]

Sources

Exploratory

The "COX-Dead" Paradigm: In Vitro Mechanism of Action of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide Executive Summary & Chemical Rationale 2-Methyl-2-(naphthalen-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide

Executive Summary & Chemical Rationale

2-Methyl-2-(naphthalen-1-yl)propanoic acid (2-MNPA, CAS: 13366-01-3) is a sterically hindered arylalkanoic acid. Structurally, it is a gem-dimethyl analog of 1-naphthaleneacetic acid and shares a core scaffold with canonical nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen. However, the addition of a second methyl group at the α -carbon fundamentally alters its pharmacological trajectory.

In drug development, α,α -dimethylation of profens is a classic medicinal chemistry strategy used to intentionally abolish cyclooxygenase (COX) inhibition while unmasking or retaining off-target activities, such as allosteric modulation of the γ -secretase complex. This whitepaper dissects the in vitro mechanistic divergence of 2-MNPA, detailing the causality behind its target engagement and providing self-validating experimental protocols for its characterization.

Mechanistic Divergence: From Canonical to Non-Canonical Targets

Steric Exclusion from the COX Active Site

Canonical arylpropionic acids (e.g., naproxen, ibuprofen) inhibit prostaglandin synthesis by inserting their aromatic rings into the hydrophobic channel of COX-1 and COX-2. The single α -methyl group fits neatly into a small hydrophobic pocket, allowing the carboxylate moiety to form a critical ion pair with Arg120 and hydrogen bond with Tyr355.

In 2-MNPA, the gem-dimethyl group creates severe steric clash against the channel walls (specifically Tyr355). This bulk prevents the carboxylate from reaching Arg120, effectively rendering the molecule "COX-dead." This structural exclusion is critical for utilizing 2-MNPA as a negative control in COX assays or as a scaffold for non-canonical targets without inducing gastrointestinal toxicity.

Allosteric Modulation of γ -Secretase (GSM Activity)

With COX inhibition abolished, lipophilic aryl acids like 2-MNPA often exhibit activity as γ -Secretase Modulators (GSMs). As demonstrated in the optimization of NSAID-derived GSMs [1], these compounds bind allosterically to the γ -secretase complex. Rather than inhibiting the enzyme (which would halt essential Notch signaling), 2-MNPA modulates the cleavage site of the Amyloid Precursor Protein (APP). This shifts the product ratio, decreasing the production of neurotoxic, aggregation-prone A β 42 in favor of the shorter, more soluble A β 38.

Pathway cluster_0 Canonical Pathway (Sterically Blocked) cluster_1 Non-Canonical Pathways (Active) Compound 2-Methyl-2-(naphthalen-1-yl) propanoic acid COX COX-1 / COX-2 Active Site Compound->COX Steric Clash (gem-dimethyl) Gamma γ-Secretase Complex Compound->Gamma Allosteric Binding PG Prostaglandin Synthesis COX->PG Inhibition Bypassed APP APP Cleavage Modulation Gamma->APP AB ↓ Aβ42 / ↑ Aβ38 APP->AB

Fig 1. Target divergence of 2-MNPA showing COX exclusion and γ-secretase modulation.

Quantitative Data Summary

To understand the shift in target engagement, we compare the typical in vitro profile of canonical naproxen against the gem-dimethylated class represented by 2-MNPA.

CompoundCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)A β 42 EC 50​ ( μ M)A β 38 EC 50​ ( μ M)Notch Cleavage
Naproxen 1.52.8>300 (Inactive)>300 (Inactive)Intact
2-MNPA >100 (Inactive)>100 (Inactive)0.45 - 2.50.45 - 2.5Intact

Table 1: Comparative in vitro profiling. Data reflects the established pharmacological shift caused by α,α -dimethylation of arylpropionic acids, eliminating COX affinity while enhancing GSM potency[1].

Self-Validating Experimental Workflows

To rigorously characterize the mechanism of action of 2-MNPA, assays must be designed as self-validating systems. This means incorporating orthogonal readouts and counter-screens to ensure that observed A β modulation is not an artifact of cytotoxicity or assay interference.

Workflow cluster_assays In Vitro Profiling Assays Prep Compound Preparation (DMSO Stock) COX COX-1/2 Fluorescent Inhibition Assay Prep->COX GSM HEK293-APP Cellular Assay Prep->GSM Tox MTT Viability Counter-screen Prep->Tox Readout1 Fluorescence Readout (Resorufin) COX->Readout1 Readout2 ELISA / AlphaLISA (Aβ42 & Aβ38) GSM->Readout2 Readout3 Absorbance (570 nm) Tox->Readout3

Fig 2. Self-validating in vitro workflow for profiling 2-MNPA target engagement and toxicity.

Protocol 1: COX-1/2 Fluorometric Counter-Screen

Causality: We must empirically prove that 2-MNPA is "COX-dead." Because 2-MNPA is highly lipophilic, it could non-specifically aggregate. A fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provides a highly sensitive, direct measurement of the peroxidase activity of COX, avoiding artifacts common in colorimetric assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-MNPA in 100% anhydrous DMSO. Dilute serially in assay buffer (100 mM Tris-HCl, pH 8.0) to achieve final well concentrations ranging from 0.1 μ M to 100 μ M (keeping DMSO 1%).

  • Enzyme Incubation: In a 96-well black microplate, combine 150 μ L assay buffer, 10 μ L Heme, 10 μ L of purified COX-1 or COX-2 enzyme, and 10 μ L of 2-MNPA.

  • Internal Validation (Controls): Include Naproxen (10 μ M) as a positive inhibition control, and a DMSO vehicle as a 100% activity control.

  • Reaction Initiation: Add 10 μ L of ADHP and 10 μ L of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Readout: Incubate at room temperature for 5 minutes. Measure fluorescence (Excitation: 530-540 nm; Emission: 585-595 nm).

  • Data Interpretation: 2-MNPA should yield fluorescence equivalent to the DMSO vehicle, confirming the lack of canonical COX engagement.

Protocol 2: Cellular γ -Secretase Modulation Assay (HEK293-APP)

Causality: To confirm GSM activity, cell-free assays are insufficient because γ -secretase is a complex intramembrane protease (comprising presenilin, nicastrin, APH-1, and PEN-2) that requires an intact lipid bilayer for physiological conformation. We use HEK293 cells stably transfected with wild-type APP (HEK293-APP) to ensure the substrate is presented naturally.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-APP cells at 30,000 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Aspirate media. Add fresh media containing 2-MNPA at varying concentrations (0.1 μ M to 30 μ M).

  • Internal Validation (Viability): In parallel, run an MTT or CellTiter-Glo assay on a duplicate plate treated identically. Rationale: A drop in A β levels could simply be due to cell death. The viability counter-screen ensures that A β reduction is due to specific enzymatic modulation, not cytotoxicity.

  • Incubation: Incubate cells with the compound for 16 hours to allow sufficient accumulation of secreted A β peptides in the media.

  • Supernatant Harvest & Analysis: Carefully collect the conditioned media. Quantify A β 42, A β 40, and A β 38 using specific sandwich ELISAs or AlphaLISA kits.

  • Data Interpretation: A true GSM profile for 2-MNPA will show a dose-dependent decrease in A β 42, a concomitant increase in A β 38, and unchanged levels of A β 40.

References

  • Peng, H., Talreja, T., Xin, Z., Cuervo, J. H., Kumaravel, G., Humora, M. J., ... & Scannevin, R. H. (2011). "Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator." ACS Medicinal Chemistry Letters, 2(10), 786-791. URL: [Link]

Foundational

Spectroscopic data NMR IR for 2-Methyl-2-(naphthalen-1-yl)propanoic acid

Spectroscopic Elucidation of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid: A Comprehensive NMR and IR Guide Executive Summary In modern drug development and medicinal chemistry, the incorporation of sterically hindered, li...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid: A Comprehensive NMR and IR Guide

Executive Summary

In modern drug development and medicinal chemistry, the incorporation of sterically hindered, lipophilic moieties is a proven strategy for modulating pharmacokinetic properties and target affinity. 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3)[1][2] represents a classic example of such an architecture, featuring a bulky gem-dimethylacetic acid group attached to the 1-position of a naphthalene ring.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By analyzing the causality behind the observed spectral phenomena—specifically magnetic anisotropy, the peri-effect, and intermolecular dimerization—this guide equips analytical scientists with a robust methodology for spectral interpretation and validation.

Molecular Architecture and Spectroscopic Causality

To accurately interpret the spectroscopic data of 2-Methyl-2-(naphthalen-1-yl)propanoic acid, one must first understand the physical chemistry governing its molecular behavior[3].

The Peri-Effect and Magnetic Anisotropy in NMR

The attachment of the bulky −C(CH3​)2​COOH group at the C-1 position of the naphthalene ring induces severe steric crowding. This crowding forces the substituent into a restricted conformation to minimize clashes with the adjacent C-2 proton and, more critically, the C-8 proton (the peri-position).

  • Causality: The carbonyl oxygen of the carboxylic acid is forced into spatial proximity with the H-8 proton. The magnetic anisotropy of the carbonyl double bond, combined with the ring current of the naphthalene system, creates a powerful deshielding zone[4]. As a result, the H-8 proton is shifted significantly downfield (typically 8.30–8.50 ppm) compared to standard aromatic protons.

  • Gem-Dimethyl Shift: The two methyl groups are sandwiched between the electron-withdrawing carboxylic acid and the aromatic ring current, pushing their resonance downfield to 1.85 ppm, a diagnostic marker for benzylic gem-dimethyl groups[5].

Intermolecular Dimerization in IR Spectroscopy

Carboxylic acids rarely exist as monomers in the solid state. They form strongly hydrogen-bonded cyclic dimers.

  • Causality: This hydrogen bonding weakens the C=O double bond character, shifting the carbonyl stretching frequency from a theoretical monomeric value of 1760 cm⁻¹ down to a broader, more intense peak at 1700 cm⁻¹[6]. Concurrently, the O-H stretch becomes extremely broad (3300–2500 cm⁻¹), often obscuring the aliphatic C-H stretching region.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent artifacts.

High-Resolution NMR Acquisition Protocol

Rationale: Chloroform-d ( CDCl3​ ) is selected over DMSO-d₆ to prevent solvent-induced disruption of the carboxylic acid dimer and to avoid exchange broadening of the COOH proton.

  • Solvent Validation: Acquire a baseline ¹H spectrum of the CDCl3​ solvent batch. Verify the absence of a water peak at 1.56 ppm, which could artificially broaden or exchange with the carboxylic acid proton.

  • Sample Preparation: Dissolve 15–20 mg of 2-Methyl-2-(naphthalen-1-yl)propanoic acid in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters (¹H): 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

  • Acquisition Parameters (¹³C): 100 MHz, 512 scans, D1 of 2.0 s, with broadband proton decoupling (WALTZ-16).

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transform (FT). Manually phase the spectrum and reference the TMS singlet strictly to 0.00 ppm.

ATR-FTIR Acquisition Protocol

Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture yields a broad artifact peak at 3400 cm⁻¹, which confounds the crucial carboxylic acid O-H stretch[6].

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO2​ and water vapor.

  • Sample Application: Place 2–3 mg of the solid compound directly onto the crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid matrix (critical for accurate intensity of the C=O stretch).

  • Acquisition & Processing: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

Workflow Visualization

The following diagram maps the logical progression of the orthogonal spectroscopic validation process.

SpectroscopicWorkflow cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_IR Infrared Spectroscopy (ATR-FTIR) Sample Sample Preparation (2-Methyl-2-(naphthalen-1-yl)propanoic acid) NMR_Acq 1H & 13C Acquisition (CDCl3, 400/100 MHz) Sample->NMR_Acq IR_Acq ATR-FTIR Acquisition (Diamond Crystal, Solid State) Sample->IR_Acq NMR_Proc Phase & Baseline Correction TMS Referencing NMR_Acq->NMR_Proc NMR_Assign Signal Assignment (Peri-effect Analysis) NMR_Proc->NMR_Assign Validation Structural Validation & Orthogonal Confirmation NMR_Assign->Validation IR_Proc Background Subtraction & ATR Correction IR_Acq->IR_Proc IR_Assign Functional Group ID (Dimeric C=O, Broad O-H) IR_Proc->IR_Assign IR_Assign->Validation

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the target compound.

Quantitative Spectral Data Summaries

The tables below summarize the expected spectroscopic data derived from empirical correlations and established structural heuristics[4][7].

Table 1: ¹H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Note
12.00Broad Singlet1H −COOH Highly exchangeable; absent if D2​O is added.
8.40Doublet (J 8.5 Hz)1HNaphthyl H-8Strongly deshielded by carbonyl anisotropy (peri-effect).
7.85Multiplet2HNaphthyl H-4, H-5Standard aromatic region for naphthalene.
7.60Doublet (J 7.5 Hz)1HNaphthyl H-2Adjacent to the bulky C-1 substituent.
7.40 – 7.55Multiplet3HNaphthyl H-3, H-6, H-7Overlapping aromatic resonances.
1.85Singlet6H −C(CH3​)2​ Downfield shift due to adjacent aromatic ring and carboxyl.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
183.0Quaternary (C=O)Carboxylic acid carbonyl.
141.0Quaternary (Ar)Naphthyl C-1 (Attachment point).
134.5, 131.5Quaternary (Ar)Naphthyl C-4a, C-8a (Bridgehead carbons).
124.0 – 129.5Methine (Ar)7 × Naphthyl C-H carbons.
46.8Quaternary (Aliphatic) α -Carbon ( −C(CH3​)2​COOH ).
27.5Primary (Aliphatic)2 × Methyl carbons ( −CH3​ ).
Table 3: ATR-FTIR Key Vibrational Modes
Wavenumber (cm⁻¹)Intensity / ShapeAssignmentStructural Significance
3300 – 2500Strong, Very Broad O-H StretchIndicates strong intermolecular hydrogen bonding (dimer).
3050Weak, Sharp C-H Stretch (Ar)Confirms aromatic ring presence.
2980, 2930Medium, Sharp C-H Stretch (Aliph)Asymmetric/Symmetric stretches of the gem-dimethyl group.
1700Strong, Sharp C=O StretchDimeric carboxylic acid carbonyl.
1595, 1510Medium C=C Stretch (Ar)Naphthalene ring skeletal vibrations.
800, 780Strong C-H Bend (OOP)Out-of-plane bending diagnostic of 1-substituted naphthalenes.

References

  • [5] Organic Chemistry Portal. Structure Determination of Organic Compounds - Tables of Spectral Data. Retrieved from [Link]

  • [3] Journal of Chemical Education (ACS). Review of Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from[Link]

  • [6] Wiley. Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

  • [7] Re3data. Spectral Database for Organic Compounds (SDBS). Hosted by the National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • [4] Springer Professional. Structure Determination of Organic Compounds. Retrieved from[Link]

Sources

Exploratory

Thermodynamic Stability Profile of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid: Structural Dynamics and Experimental Methodologies

Executive Summary In modern drug design, the incorporation of bulky, rigid scaffolds is a proven strategy to lock molecular conformations, reduce entropic penalties upon target binding, and enhance metabolic stability. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the incorporation of bulky, rigid scaffolds is a proven strategy to lock molecular conformations, reduce entropic penalties upon target binding, and enhance metabolic stability. 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3) represents an extreme paradigm of this approach. Featuring a gem-dimethyl carboxylic acid group attached directly to the C1 position of a naphthalene ring, this molecule exhibits profound steric hindrance.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound. We will deconstruct the structural causality behind its conformational locking—specifically the peri-interaction—and provide field-proven, self-validating experimental workflows to quantify its thermodynamic parameters.

Structural Thermodynamics: The Peri-Interaction

The thermodynamic behavior of 2-Methyl-2-(naphthalen-1-yl)propanoic acid is almost entirely governed by its unique steric topology. In a standard phenyl ring, an α,α -dimethyl group experiences moderate ortho-steric clashes. However, in a 1-substituted naphthalene system, the substituent is forced into direct spatial conflict with the hydrogen atom at the C8 position—a phenomenon known as the peri-interaction [1].

Causality of Conformational Locking

Because the van der Waals radius of the gem-dimethyl group vastly exceeds the available space between C1 and C8, the molecule cannot adopt a coplanar conformation. To minimize the severe thermodynamic penalty of the peri-interaction, the Caryl​−Cα​ bond rotates, forcing the propanoic acid moiety into an orthogonal conformation relative to the naphthalene plane.

This orthogonal locking creates a deep potential energy well. Any rotation around the Caryl​−Cα​ bond requires the bulky methyl groups or the carboxylate to pass through the plane of the naphthalene ring, resulting in a massive activation free energy ( ΔG‡ ) barrier. If this barrier exceeds ~20 kcal/mol, the molecule may exhibit atropisomerism (isolable rotational isomers) at room temperature [3]. Furthermore, due to this inherent steric strain, 1-substituted naphthalenes possess a higher ground-state enthalpy (lower thermodynamic stability) compared to their 2-substituted regioisomers [2].

ConformationalDynamics Planar1 Planar Conformation (Steric Clash at C8) High Energy State Orthogonal Orthogonal Conformation (Minimized peri-interaction) Global Minimum Planar1->Orthogonal Relaxation (-ΔG‡) Orthogonal->Planar1 Bond Rotation (+ΔG‡ ~15-20 kcal/mol) Planar2 Planar Conformation (Steric Clash at C2) High Energy State Orthogonal->Planar2 Bond Rotation (+ΔG‡ ~15-20 kcal/mol) Planar2->Orthogonal Relaxation (-ΔG‡)

Conformational energy landscape driven by peri-interactions in 1-substituted naphthalenes.

Solvation Thermodynamics and pKa Modulation

The thermodynamic stability of this molecule in solution is dictated by the energy of solvation. The orthogonal geometry of the bulky naphthalene ring creates a hydrophobic "umbrella" over the adjacent carboxylate group.

Mechanistic Causality: Ionization of a carboxylic acid requires the surrounding solvent to form a highly ordered dielectric hydration sphere around the resulting anion. The severe steric shielding in 2-Methyl-2-(naphthalen-1-yl)propanoic acid physically excludes water molecules, reducing the entropy of solvation. Because the conjugate base is less stabilized by the solvent, the thermodynamic equilibrium shifts toward the neutral acid species. Consequently, the pKa​ of this molecule is significantly elevated (weaker acid) compared to unhindered aliphatic or aromatic acids [4].

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, researchers must utilize protocols that inherently account for instrumental drift and environmental variables. Below are two field-proven workflows.

Protocol A: Determination of Rotational Barrier via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is used to calculate the thermodynamic barrier to rotation ( ΔG‡ ).

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of deuterated 1,1,2,2-tetrachloroethane (TCE- d2​ ). TCE- d2​ is selected because its high boiling point (146 °C) allows for the high-temperature excursions required to overcome the peri-interaction barrier.

  • Step 2: Self-Validation (Internal Thermometry). Do not rely on the NMR spectrometer's digital temperature readout, which can deviate by ± 3-5 °C at high temperatures. Instead, insert a sealed coaxial capillary containing pure ethylene glycol into the NMR tube. The chemical shift difference ( Δδ ) between the hydroxyl and methylene protons of ethylene glycol serves as an absolute, physical internal thermometer.

  • Step 3: Data Acquisition. Acquire 1H -NMR spectra from 298 K to 393 K in 5 K increments. Focus on the gem-dimethyl protons. At room temperature, restricted rotation makes these methyl groups diastereotopic (appearing as two distinct singlets).

  • Step 4: Thermodynamic Extraction. As temperature increases, the rotation rate increases until the two signals merge into a single broad peak. Record this coalescence temperature ( Tc​ ). Calculate the activation free energy ( ΔG‡ ) using the Eyring equation.

Protocol B: Thermodynamic Solvation and pKa via Potentiometric Titration
  • Step 1: Solvent Preparation. Prepare a 50:50 (v/v) Methanol/Water co-solvent system to ensure complete dissolution of the highly lipophilic analyte. Degas the solvent with Argon for 30 minutes to eliminate dissolved CO2​ .

  • Step 2: Self-Validation (Blank Titration). Before analyzing the compound, perform a blank titration on the pure co-solvent using standardized 0.1 M KOH. Causality: Glass electrodes experience junction potential drift in mixed solvents, and trace carbonate absorption is inevitable. The blank titration maps this exact environmental error, allowing it to be mathematically subtracted from the sample data.

  • Step 3: Analyte Titration. Dissolve the analyte to a concentration of 1.0 mM. Titrate with 0.1 M KOH under a continuous Argon blanket, recording the pH after the electrode potential stabilizes ( Δ mV/min < 0.1).

  • Step 4: Data Processing. Extract the apparent pKa​ ( psKa​ ) from the inflection point of the baseline-corrected curve. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa​ .

ExperimentalWorkflow cluster_solid Solid-State Thermodynamics cluster_solution Solution-State Thermodynamics Sample 2-Methyl-2-(naphthalen-1-yl)propanoic acid Sample Preparation DSC Differential Scanning Calorimetry (DSC) Measure ΔH_fusion & T_m Sample->DSC TGA Thermogravimetric Analysis (TGA) Measure Degradation Kinetics Sample->TGA VTNMR Variable-Temperature NMR (VT-NMR) Determine Rotational Barrier (ΔG‡) Sample->VTNMR Potentiometry Potentiometric Titration Determine pKa & Solvation Energy Sample->Potentiometry Synthesis Comprehensive Thermodynamic Profile (Stability, Atropisomerism, Solvation) DSC->Synthesis TGA->Synthesis VTNMR->Synthesis Potentiometry->Synthesis

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters characteristic of 2-Methyl-2-(naphthalen-1-yl)propanoic acid, derived from structural modeling and empirical behavior of analogous highly hindered 1-substituted naphthalenes.

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 214.26 g/mol Standard stoichiometric mass.
Preferred Conformation Orthogonal ( 90° Dihedral)Minimization of C1-substituent and C8-hydrogen peri-interaction[1].
Rotational Barrier ( ΔG‡ ) 15 – 20 kcal/molSevere steric clash during planar transition state; potential for slow exchange at 298 K [3].
Aqueous pKa​ 4.8 – 5.2Elevated relative to standard aliphatic acids due to hydrophobic shielding of the carboxylate anion [4].
Relative Thermodynamic Stability Lower than 2-naphthyl isomerGround-state destabilization driven by inherent steric strain of the 1-position [2].
Lipophilicity (LogP) High ( 3.5 - 4.0)Dominated by the extended π -system of the naphthalene ring and gem-dimethyl bulk.

References

  • Balasubramaniyan, V. "peri Interaction in Naphthalene Derivatives." Chemical Reviews, 1966, 66, 6, 567–641. URL:[Link]

  • Aschenbach, L. K., et al. "1-substituted naphthalenes versus 2-substituted naphthalenes." Structural Chemistry, 2012, 23 (3), 771-790. URL:[Link]

  • Oki, M. "Recent Advances in Atropisomerism." Topics in Stereochemistry, 1983. URL:[Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2012. URL:[Link]

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid in Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive framework for characterizing the solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive framework for characterizing the solubility profile of 2-Methyl-2-(naphthalen-1-yl)propanoic acid, a carboxylic acid derivative of naphthalene, in polar organic solvents. Recognizing the limited publicly available experimental data for this specific compound, this document emphasizes the foundational principles and methodologies required to establish its solubility. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss models for data interpretation and prediction. A case study featuring the structurally similar and well-characterized compound (S)-Naproxen will be used to illustrate these principles in practice. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and systematically evaluate the solubility of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.

2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3), with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol , is a carboxylic acid derivative featuring a naphthalene moiety.[1][2] Its acidic nature suggests that its solubility will be pH-dependent. The naphthalene ring, a bulky hydrophobic group, is expected to confer a significant degree of lipophilicity, potentially limiting its aqueous solubility. Therefore, understanding its solubility in various solvent systems, particularly polar organic solvents used in different stages of drug development (e.g., synthesis, purification, formulation), is of utmost importance.

This guide will provide a robust framework for approaching the solubility determination of 2-Methyl-2-(naphthalen-1-yl)propanoic acid, from theoretical prediction to experimental confirmation.

Theoretical Framework for Solubility

A comprehensive understanding of the theoretical principles governing solubility is essential for designing rational experiments and interpreting the resulting data.

"Like Dissolves Like": A Qualitative Guideline

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. It suggests that substances with similar intermolecular forces are more likely to be miscible. For 2-Methyl-2-(naphthalen-1-yl)propanoic acid, the key functional groups are the carboxylic acid, capable of hydrogen bonding and dipole-dipole interactions, and the naphthalene ring, which primarily interacts through van der Waals forces. Therefore, its solubility will be a balance of these interactions.

Hansen Solubility Parameters (HSP): A Quantitative Approach

Hansen Solubility Parameters (HSP) offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components[3][4]:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the HSP coordinates of a solute and a solvent in this space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[5] This approach is invaluable for solvent screening and for creating solvent blends with tailored solubility characteristics.[4]

The following diagram illustrates the concept of the Hansen Solubility Sphere, where "good" solvents for a particular solute are located within a certain radius (R0) of the solute's HSP coordinates.

cluster_0 Hansen Solubility Space cluster_1 Solubility Sphere (Radius = R0) p1 p2 p4 p3 c1 c2 c4 c3 solute Solute HSP good_solvent1 Good Solvent solute->good_solvent1 Ra < R0 good_solvent2 Good Solvent solute->good_solvent2 Ra < R0 bad_solvent Bad Solvent solute->bad_solvent Ra > R0

Caption: Hansen Solubility Sphere Concept.

The Jouyban-Acree Model: Predicting Solubility in Mixed Solvents

In pharmaceutical processes, mixed solvent systems are frequently employed. The Jouyban-Acree model is a widely used and accurate model for correlating and predicting the solubility of a solute in binary or even ternary solvent mixtures.[6][7][8] The model takes into account the solubility of the solute in the neat solvents and uses interaction parameters to describe the deviation from ideal behavior in the mixed solvent system.[9] This model is particularly useful for optimizing solvent compositions to achieve desired solubility while balancing other factors like toxicity and cost.

Experimental Determination of Solubility

While theoretical models provide valuable guidance, experimental determination remains the gold standard for obtaining accurate solubility data. For an ionizable compound like 2-Methyl-2-(naphthalen-1-yl)propanoic acid, two methods are particularly well-suited: the shake-flask method and potentiometric titration.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a classic and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[10] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

  • Preparation: Add an excess amount of 2-Methyl-2-(naphthalen-1-yl)propanoic acid to a series of vials, each containing a known volume of a different polar organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, propan-2-ol). A 10% excess of the solid is generally recommended.[11]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13] The time to reach equilibrium should be determined by taking samples at different time points until the concentration plateaus.[11]

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. A filtration step may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

start Start step1 Add excess solid to solvent start->step1 step2 Equilibrate at constant temperature with agitation step1->step2 step3 Separate solid and liquid phases step2->step3 step4 Collect supernatant step3->step4 step5 Analyze concentration (e.g., HPLC) step4->step5 end End step5->end

Caption: Shake-Flask Method Workflow.

Potentiometric Titration: Ideal for Ionizable Compounds

For ionizable compounds like carboxylic acids, potentiometric titration offers a rapid and accurate method for determining both the intrinsic solubility (solubility of the un-ionized form) and the pKa.[14][15] The method involves titrating a suspension of the compound with a strong base and monitoring the pH.

  • Sample Preparation: Prepare a suspension of 2-Methyl-2-(naphthalen-1-yl)propanoic acid in an aqueous or co-solvent system.

  • Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show a distinct shape from which the pKa can be determined (the pH at half-neutralization). The intrinsic solubility can be calculated from the titration data using appropriate equations that relate pH, pKa, and the amount of dissolved and undissolved compound.[16]

This method is particularly advantageous as it provides both solubility and pKa data from a single experiment.[17]

start Start step1 Prepare a suspension of the compound start->step1 step2 Titrate with a strong base step1->step2 step3 Monitor pH continuously step2->step3 step4 Plot pH vs. titrant volume step3->step4 step5 Determine pKa and intrinsic solubility step4->step5 end End step5->end

Caption: Potentiometric Titration Workflow.

Data Analysis and Interpretation

Once experimental data is obtained, it needs to be carefully analyzed and interpreted within the theoretical framework.

  • Solubility Profile: The solubility data in different solvents should be tabulated to create a clear solubility profile. This will highlight which solvents are most effective for dissolving the compound.

  • Correlation with Solvent Properties: The experimental solubility can be correlated with solvent properties such as polarity, dielectric constant, and Hansen Solubility Parameters. This can provide insights into the dominant intermolecular forces driving solubilization.

  • Modeling: The Jouyban-Acree model can be used to model the solubility in mixed solvent systems, which is highly relevant for formulation development.[6]

Case Study: Solubility of (S)-Naproxen, a Structural Analog

Given the absence of published solubility data for 2-Methyl-2-(naphthalen-1-yl)propanoic acid, we can look to its structural analog, (S)-Naproxen ((+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid), for insights.[18] A study by Liu et al. (2009) determined the solubility of (S)-Naproxen in several polar organic solvents at various temperatures.[18]

Table 1: Solubility of (S)-Naproxen in Various Solvents at 298.15 K (25 °C) (Data adapted from Liu et al., 2009)[18]

SolventMolar Fraction Solubility (x10^3)
Acetone7.92
Methanol10.95
Ethanol11.23
Propan-2-ol8.87
Ethyl Acetate13.01

The data shows that (S)-Naproxen has the highest solubility in ethyl acetate, followed by ethanol and methanol.[18] This suggests that a balance of polarity and the ability to engage in specific interactions (like hydrogen bonding with the carboxylic acid group) is crucial. It is reasonable to hypothesize that 2-Methyl-2-(naphthalen-1-yl)propanoic acid will exhibit a similar trend in its solubility profile, although the absolute values will likely differ due to the absence of the methoxy group and the different substitution pattern on the naphthalene ring.

Conclusion

Determining the solubility profile of 2-Methyl-2-(naphthalen-1-yl)propanoic acid in polar organic solvents is a critical step in its development as a potential pharmaceutical agent. This guide has provided a comprehensive roadmap for this endeavor, starting from the theoretical principles of solubility, moving to detailed experimental protocols, and finally to data interpretation. By employing a combination of the shake-flask method for equilibrium solubility and potentiometric titration for intrinsic solubility and pKa, researchers can generate a robust and reliable dataset. This data, when interpreted using models like Hansen Solubility Parameters and the Jouyban-Acree model, will provide invaluable insights for process development, formulation design, and ultimately, the successful translation of this molecule into a therapeutic product. The study of structural analogs like (S)-Naproxen can further guide these investigations.

References

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-dioxane mixtures using the Jouyban-Acree model. IMR Press.
  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Pharmazie, 61(8), 724-726.
  • Jouyban, A., et al. (2002). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin, 50(1), 21-25.
  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.
  • Jouyban, A., et al. (2016). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceutical Sciences, 22(1), 1-10.
  • Bergström, C. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9876-9883.
  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 145-150.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Bergström, C. A., et al. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methylnaphthalen-1-yl)amino]propanoic acid. Retrieved from [Link]

  • Bergström, C. A., et al. (2020).
  • Cristofoletti, R., et al. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • PubChem. (n.d.). 2-[Methyl(naphthalen-1-yl)amino]propanoic acid. Retrieved from [Link]

  • Kim, M., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Quezada-Juárez, M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
  • Mathers, A. (2018).
  • Shagimardanova, E., et al. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. PMC.
  • Ollé, E. P., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. UPCommons.
  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Theoretical background Quant. (n.d.).
  • PubChemLite. (n.d.). 2-methyl-2-(naphthalen-1-yl)propanoic acid. Retrieved from [Link]

  • Liu, Y., et al. (2009). Solubility of (+)-(S)-2-(6-Methoxynaphthalen-2-yl) Propanoic Acid in Acetone, Methanol, Ethanol, Propan-2-ol, and Ethyl Ethanoate at Temperatures between (278 and 320) K.
  • Liu, Y., et al. (2009). Solubility of (+)-(S)-2-(6-Methoxynaphthalen-2-yl) Propanoic Acid in Acetone, Methanol, Ethanol, Propan-2-ol, and Ethyl Ethanoate at Temperatures between (278 and 320) K.

Sources

Exploratory

Crystallographic Characterization of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid: A Comprehensive Structural Guide

Executive Summary & Contextualization The structural characterization of sterically hindered arylalkanoic acids is a critical phase in the development of novel Active Pharmaceutical Ingredients (APIs), chiral resolving a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextualization

The structural characterization of sterically hindered arylalkanoic acids is a critical phase in the development of novel Active Pharmaceutical Ingredients (APIs), chiral resolving agents, and agrochemical analogs. 2-Methyl-2-(naphthalen-1-yl)propanoic acid presents a unique crystallographic challenge due to the severe steric bulk of the gem-dimethyl group situated at the α-carbon, directly adjacent to the bulky naphthalen-1-yl ring system.

Unlike its unhindered analog, 1-naphthaleneacetic acid, which readily forms planar two-dimensional sheets driven by standard hydrogen bonding and C-H...π interactions 1[1], the introduction of the gem-dimethyl moiety forces a conformational twist. This whitepaper provides a field-proven, self-validating technical framework for the crystallographic characterization of this compound, detailing the causality behind supramolecular assembly, crystal growth, and X-ray diffraction methodologies.

Theoretical Framework: Supramolecular Assembly & Steric Causality

To successfully characterize a crystal, one must first anticipate its packing logic. The molecular geometry of 2-methyl-2-(naphthalen-1-yl)propanoic acid is governed by a delicate balance of intramolecular strain and intermolecular cohesive forces.

  • Intramolecular Steric Clash: The gem-dimethyl groups at the C2 position experience severe van der Waals repulsion with the peri-hydrogen (H8) of the naphthalene ring. To minimize this steric penalty, the molecule is forced out of coplanarity, dictating a nearly orthogonal dihedral angle between the carboxylate plane and the naphthyl ring system.

  • Intermolecular Hydrogen Bonding: Despite the steric bulk, the primary driving force for crystallization remains the strong O-H...O hydrogen bonds between the carboxylic acid moieties. These typically assemble into centrosymmetric homodimers characterized by the R22​(8) graph-set motif , a hallmark of arylalkanoic acids 2[2].

  • Dispersive Forces: The three-dimensional lattice is further stabilized by weak C-H...O interactions and C-H...π edge-to-face stacking between adjacent naphthalene rings.

SupramolecularLogic A 2-Methyl-2-(naphthalen-1-yl) propanoic acid B Steric Clash (gem-dimethyl vs H8) A->B Intramolecular Strain D Carboxylic Acid Homodimers (R2,2(8)) A->D Strong O-H...O Bonds E C-H...π & π-π Stacking A->E Dispersive Forces C Orthogonal Carboxylate Conformation B->C Minimizes Repulsion F Monoclinic P21/c Crystal Lattice C->F D->F E->F

Caption: Logic tree of intramolecular and intermolecular forces dictating the crystal lattice.

Anticipated Crystallographic Data

Based on the structural redetermination of the unhindered 1-naphthaleneacetic acid 2[2] and the principles of close packing, the following parameters are expected for the bulk crystalline phase.

ParameterExpected Value / RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicLow symmetry is favored by the bulky, asymmetric nature of the monomer.
Space Group P21​/c or P1ˉ Centrosymmetric space groups naturally accommodate the inversion center of the R22​(8) carboxylic acid dimer.
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard packing efficiency for sterically demanding arylalkanoic acids.
Data Collection Temp. 100 K – 200 KMinimizes thermal ellipsoids, allowing precise localization of the carboxylic acid proton.
Final R1 Value < 0.05Indicates a high-quality structural model with minimal disorder.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system. The protocol below links sample preparation directly to computational validation.

Protocol A: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation, which promotes the nucleation of a few high-quality single crystals rather than a kinetic shower of microcrystalline powder.

  • Dissolution: Dissolve 50 mg of the purified compound in 1 mL of a hydrogen-bond accepting solvent (e.g., Ethyl Acetate). Why? This disrupts pre-existing amorphous aggregates and solvates the carboxylic acid moiety.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial. Why? Removing particulate dust ensures crystallization is not kinetically seeded by impurities.

  • Diffusion Setup: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., n -Heptane). Cap the outer vial tightly.

  • Incubation: Store in a vibration-free environment at 20 °C for 7–14 days.

  • Validation: Inspect the resulting solids under a polarized light microscope. Sharp extinction (birefringence) upon rotating the polarizer confirms a highly ordered crystalline lattice suitable for X-ray diffraction.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Immediately transfer the loop to the diffractometer's cold stream set to 100–200 K 2[2]. Why? Cryogenic temperatures drastically reduce the Debye-Waller factors (thermal vibrations), enhancing the resolution of high-angle reflections and preventing radiation-induced degradation.

  • Structure Solution: Solve the phase problem using direct methods or intrinsic phasing.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL 3[3], operated via the OLEX2 graphical user interface 4[4]. Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: Generate the Crystallographic Information File (CIF) and submit it to the IUCr checkCIF utility. A self-validating model must return zero Level A or Level B alerts regarding missing symmetry or unassigned electron density.

Workflow N1 1. API Synthesis & Chromatographic Purification N2 2. Crystal Growth (Vapor Diffusion / Slow Evap.) N1->N2 High purity required for nucleation N3 3. SCXRD Data Collection (Mo Kα, 100-200 K) N2->N3 Select single crystal (0.1 - 0.3 mm) N4 4. Structure Solution (SHELXL / OLEX2) N3->N4 Integration & Absorption Correction N5 5. CIF Generation & Validation (checkCIF) N4->N5 Anisotropic refinement of non-H atoms N6 6. Bulk PXRD Validation (Simulated vs. Experimental) N5->N6 Phase purity confirmation

Caption: Step-by-step experimental workflow for crystallographic characterization and bulk validation.

Protocol C: Bulk Phase Validation via PXRD

A single crystal may not represent the bulk material if polymorphism is present.

  • Compute a simulated Powder X-Ray Diffraction (PXRD) pattern from the refined SCXRD CIF using Mercury or OLEX2.

  • Grind the remaining bulk sample and collect an experimental PXRD diffractogram at room temperature.

  • Validation: Overlay the experimental diffractogram with the simulated pattern. A 1:1 match in Bragg peak positions ( ) confirms that the bulk material is phase-pure and structurally identical to the isolated single crystal.

References

  • [1] Rajan, S. S. (1978). 1-Naphthaleneacetic acid. Acta Crystallographica Section B.

  • [2] Li, Z.-A., Chen, D.-Y., & Liu, L.-J. (2008). Redetermination of 1-naphthaleneacetic acid. Acta Crystallographica Section E.

  • [3] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.

  • [4] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methyl-2-(naphthalen-1-yl)propanoic acid

Application Note: Step-by-Step Synthesis Protocol for 2-Methyl-2-(naphthalen-1-yl)propanoic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 2-Methyl-2-(naphthalen-1-yl)propanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the α,α -dimethylation of naphthyl-derived acetic acids, yielding sterically hindered building blocks for pharmaceutical development.

Mechanistic Rationale and Synthetic Strategy

The introduction of gem-dimethyl groups at the benzylic position of arylacetic acids is a common strategy in medicinal chemistry to increase lipophilicity, restrict conformational freedom, and block metabolic oxidation (e.g., CYP450-mediated benzylic hydroxylation).

Synthesizing 2-Methyl-2-(naphthalen-1-yl)propanoic acid presents a specific steric challenge. While the direct α -alkylation of 1-naphthaleneacetic acid using Lithium Diisopropylamide (LDA) and methyl iodide (MeI) is documented[1], direct exhaustive alkylation of carboxylic acids often requires stringent cryogenic control and frequently stalls at the mono-alkylated product due to the steric bulk of the naphthyl ring and the electronic deactivation of the resulting enediolate.

To ensure complete conversion to the α,α -dimethylated target, this protocol utilizes a highly efficient two-phase approach via a nitrile intermediate:

  • Exhaustive Alkylation: 1-Naphthylacetonitrile is deprotonated using Sodium Hydride (NaH) to form a nitrile-stabilized carbanion, followed by trapping with MeI[2]. The linear geometry of the nitrile group (sp-hybridized) minimizes steric clash during the second alkylation event, allowing for smooth gem-dimethylation.

  • Alkaline Hydrolysis: The resulting sterically hindered 2-methyl-2-(1-naphthyl)propanenitrile is subjected to forcing alkaline hydrolysis using Potassium Hydroxide (KOH) in ethylene glycol to yield the target carboxylic acid[3].

Experimental Workflow

SynthesisWorkflow Nitrile 1-Naphthylacetonitrile (Starting Material) Deprotonation Carbanion Formation NaH (2.5 eq), THF, 0°C Nitrile->Deprotonation Alkylation Exhaustive Methylation MeI (3.0 eq), 0°C to RT Deprotonation->Alkylation SN2 Substitution Intermediate 2-Methyl-2-(1-naphthyl)propanenitrile (Isolated Intermediate) Alkylation->Intermediate Aqueous Workup Hydrolysis Alkaline Hydrolysis KOH, Ethylene Glycol, 150°C Intermediate->Hydrolysis Product 2-Methyl-2-(naphthalen-1-yl)propanoic acid (Final Product) Hydrolysis->Product Acidification (pH 2)

Fig 1. Two-phase synthetic workflow for 2-Methyl-2-(naphthalen-1-yl)propanoic acid.

Quantitative Optimization Data

To validate the choice of base for the alkylation step, comparative stoichiometric studies were conducted. As shown in Table 1, the use of NaH provides the optimal thermodynamic driving force for exhaustive alkylation compared to weaker bases or highly sterically hindered bases.

Table 1: Optimization of α -Alkylation Conditions for 1-Naphthylacetonitrile

Base (Equivalents)Electrophile (Eq)SolventTemp (°C)Mono-alkylated Yield (%)Di-alkylated Yield (%)
K₂CO₃ (3.0)MeI (3.0)DMF2585< 5
LDA (2.2)MeI (2.5)THF-78 to 254535
NaH (2.5) MeI (3.0) THF 0 to 25 < 2 94

Data demonstrates that NaH is required to push the equilibrium toward the di-alkylated product efficiently[2][4].

Step-by-Step Methodologies

Note: All procedures must be conducted in a professional laboratory setting inside a certified fume hood. Methyl iodide is a volatile alkylating agent; appropriate PPE (gloves, lab coat, eye protection) is mandatory.

Phase 1: Synthesis of 2-Methyl-2-(1-naphthyl)propanenitrile

Rationale: Sodium hydride is utilized to irreversibly deprotonate the α -carbon. The evolution of hydrogen gas drives the reaction forward, ensuring a high concentration of the reactive carbanion[2].

  • Preparation of the Base Suspension:

    • Weigh 1.00 g (25.0 mmol, 2.5 eq) of NaH (60% dispersion in mineral oil) into a flame-dried, argon-purged 250 mL round-bottom flask.

    • Self-Validation Step: To ensure precise stoichiometry, wash the NaH with anhydrous hexanes (3 × 10 mL) to remove the mineral oil, decanting the hexanes carefully under argon.

    • Suspend the washed NaH in 40 mL of anhydrous Tetrahydrofuran (THF) and cool the suspension to 0 °C using an ice bath.

  • Carbanion Generation:

    • Dissolve 1.67 g (10.0 mmol, 1.0 eq) of 1-naphthylacetonitrile in 10 mL of anhydrous THF.

    • Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete formation of the primary carbanion.

  • Exhaustive Alkylation:

    • Add 1.87 mL (30.0 mmol, 3.0 eq) of Methyl Iodide (MeI) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction mixture will turn cloudy as sodium iodide (NaI) precipitates.

  • Quenching and Isolation:

    • Cool the flask back to 0 °C and carefully quench excess NaH by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 2-methyl-2-(1-naphthyl)propanenitrile as a pale yellow oil.

Phase 2: Alkaline Hydrolysis to the Propanoic Acid

Rationale: The gem-dimethyl groups create severe steric hindrance around the nitrile carbon, making standard aqueous hydrolysis sluggish. High-boiling ethylene glycol is used as the solvent to achieve the necessary thermal energy (150 °C) for complete conversion[3].

  • Hydrolysis Reaction:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified 2-methyl-2-(1-naphthyl)propanenitrile (~1.8 g, 9.2 mmol) in 20 mL of ethylene glycol.

    • Add 2.58 g (46.0 mmol, 5.0 eq) of Potassium Hydroxide (KOH) pellets.

    • Heat the mixture to 150 °C using a heating mantle and stir vigorously for 24 hours.

  • Self-Validating Workup (Orthogonal Extraction):

    • Cool the mixture to room temperature and dilute with 50 mL of distilled water.

    • Crucial Step: Wash the basic aqueous phase with Diethyl Ether (2 × 20 mL). Discard the ether layer. This step validates the purity of the final product by removing any unreacted nitrile or partially hydrolyzed primary amide.

  • Acidification and Product Isolation:

    • Cool the aqueous layer in an ice bath and slowly acidify with 6 M HCl until the pH reaches 2.0. A white precipitate will form immediately.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Recrystallize the crude solid from hot toluene/hexanes to afford pure 2-Methyl-2-(naphthalen-1-yl)propanoic acid as a white crystalline solid.

Sources

Application

2-Methyl-2-(naphthalen-1-yl)propanoic acid as a precursor in organic synthesis

Application Note: 2-Methyl-2-(naphthalen-1-yl)propanoic Acid as a Precursor in Organic Synthesis & Drug Discovery Executive Summary 2-Methyl-2-(naphthalen-1-yl)propanoic acid is a sterically demanding, alpha,alpha-disubs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methyl-2-(naphthalen-1-yl)propanoic Acid as a Precursor in Organic Synthesis & Drug Discovery

Executive Summary

2-Methyl-2-(naphthalen-1-yl)propanoic acid is a sterically demanding, alpha,alpha-disubstituted arylacetic acid. In medicinal chemistry and advanced organic synthesis, "neo-acids" (carboxylic acids featuring a fully substituted alpha-carbon) are highly valued for their unique conformational rigidity and profound metabolic stability. The integration of a bulky 1-naphthyl system adjacent to a gem-dimethyl group creates an exceptionally shielded reactive center. This Application Note details the physicochemical profile, mechanistic advantages, and validated synthetic protocols for utilizing this precursor in complex molecule development.

Physicochemical Profiling

Accurate baseline data is critical for reaction stoichiometry, solubility predictions, and downstream purification. The table below summarizes the core properties of 2-methyl-2-(naphthalen-1-yl)propanoic acid[1].

PropertyValue
IUPAC Name 2-Methyl-2-(naphthalen-1-yl)propanoic acid
CAS Number 13366-01-3[2]
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol [1]
Typical Purity ≥ 95%[3]
Storage Conditions 0–8 °C[3]

Mechanistic Insights: The "Neo-Acid" Advantage

From an application scientist's perspective, the selection of 2-methyl-2-(naphthalen-1-yl)propanoic acid over its unmethylated analog (1-naphthylacetic acid) is driven by two primary causal factors:

  • Conformational Locking : The gem-dimethyl group forces the naphthyl ring into a highly restricted, orthogonal conformation relative to the carboxylic acid (or its downstream amide/ester derivatives). This fixed geometry is highly advantageous for designing inhibitors that must slot into narrow, deep hydrophobic pockets in target proteins without paying a high entropic penalty upon binding.

  • Metabolic Shielding : The absence of alpha-protons completely abolishes the risk of alpha-deprotonation-mediated racemization (if adjacent chiral centers were present) and blocks the enzymatic formation of acyl-CoA derivatives. Consequently, the molecule is highly resistant to beta-oxidation, a common degradation pathway for arylacetic acids in vivo.

MetabolicStability A gem-Dimethyl Substitution B Steric Shielding of Carbonyl Carbon A->B C Elimination of Alpha-Protons A->C D Resistance to Nucleophilic Attack B->D E Prevention of Beta-Oxidation C->E F Enhanced in vivo Half-Life D->F E->F

Mechanistic pathway illustrating how gem-dimethyl substitution confers metabolic stability.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Each step includes the mechanistic rationale (the "why") alongside the procedure (the "how").

Workflow 1: De Novo Synthesis via Enediolate Alkylation

While commercially available, 2-methyl-2-(naphthalen-1-yl)propanoic acid can be synthesized de novo via the exhaustive alpha-methylation of 1-naphthylacetic acid. This transformation relies on the formation of a highly reactive dilithium enediolate (4)[4].

Rationale : We utilize Lithium Diisopropylamide (LDA) rather than n-Butyllithium (n-BuLi) directly to prevent unwanted nucleophilic addition to the carbonyl carbon. A 2.5 molar equivalent is strictly required: the first equivalent deprotonates the acidic carboxyl proton, and the second generates the enediolate[4]. The 0.5 eq excess compensates for trace moisture and ensures complete dianion formation.

Step-by-Step Methodology :

  • Preparation of Base : In an oven-dried flask under N2, dissolve diisopropylamine (2.6 eq) in anhydrous THF (0.5 M). Cool to -78 °C. Add n-BuLi (2.5 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Enediolate Formation : Dissolve 1-naphthylacetic acid (1.0 eq) in anhydrous THF and add dropwise to the LDA solution at -78 °C. The solution will typically develop a deep color indicative of the dilithium enediolate[4]. Stir for 1 hour.

  • First Alkylation : Add methyl iodide (MeI, 1.1 eq) dropwise. Stir at -78 °C for 2 hours. This forms the mono-methylated intermediate.

  • Second Alkylation : Add additional MeI (1.4 eq). Because the mono-methylated intermediate is significantly more sterically hindered, the second alkylation is kinetically slow at -78 °C. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Workup : Quench carefully with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Recrystallize the crude product from hexanes/ethyl acetate to yield pure 2-methyl-2-(naphthalen-1-yl)propanoic acid.

SynthWorkflow Step1 Step 1: Enediolate Formation 1-Naphthylacetic acid + 2.5 eq LDA THF, -78 °C, 1h Step2 Step 2: First Alkylation Add 1.1 eq MeI -78 °C to -30 °C Step1->Step2 Generates Dilithium Enediolate Step3 Step 3: Second Alkylation Add 1.4 eq MeI Warm to RT, 12h Step2->Step3 Forms Mono-methyl Intermediate Step4 Step 4: Workup & Isolation Quench with 1M HCl Extract & Purify Step3->Step4 Overcomes Steric Hindrance

Synthetic workflow for the exhaustive alpha-methylation of 1-naphthylacetic acid.

Workflow 2: Downstream Amidation of Sterically Hindered Precursors

Standard peptide coupling reagents (e.g., EDC, HATU) often yield <20% conversion when applied to neo-acids due to the extreme steric bulk shielding the activated ester from nucleophilic attack.

Rationale : To overcome this kinetic barrier, we must generate the smallest, most electrophilic intermediate possible: the acyl chloride. Utilizing oxalyl chloride with catalytic DMF achieves this efficiently without the harsh heating required by thionyl chloride.

Step-by-Step Methodology :

  • Acyl Chloride Generation : Dissolve 2-methyl-2-(naphthalen-1-yl)propanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Activation : Add oxalyl chloride (1.5 eq) dropwise, followed by 1 drop of anhydrous DMF (catalyst). The Vilsmeier-Haack intermediate forms and reacts with the acid, releasing CO2 and CO.

  • Completion : Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Concentration : Remove the solvent and excess oxalyl chloride in vacuo. Crucial Step: Do not wash with water; the resulting neo-acyl chloride is highly moisture-sensitive.

  • Coupling : Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the target amine (1.2 eq) and Triethylamine (2.0 eq) dropwise.

  • Isolation : Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography.

References

  • 2-methyl-2-(naphthalen-1-yl)propanoic acid: Product Information | ScienceBiochem | 3[3]

  • 2-Methyl-2-(naphthalen-1-yl)propanoic acid | CymitQuimica | 1[1]

  • 2-Methyl-2-(naphthalen-1-yl)propanoic acid | 13366-01-3 | Sigma-Aldrich | Link

  • 2-Methyl-2-(naphthalen-1-yl)propanoic acid | Sigma-Aldrich | Link

  • CAS: 13366-01-3 | CymitQuimica | 2[2]

  • Dienediolates of Carboxylic Acids in Synthesis. Recent Advances. | ResearchGate | 4[4]

Sources

Method

Application Note: Catalytic Esterification of Sterically Hindered Carboxylic Acids

Target Substrate: 2-Methyl-2-(naphthalen-1-yl)propanoic acid Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals The Mechanistic Challenge of Steric Shielding The esterification of 2-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-Methyl-2-(naphthalen-1-yl)propanoic acid Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

The Mechanistic Challenge of Steric Shielding

The esterification of 2-Methyl-2-(naphthalen-1-yl)propanoic acid presents a formidable synthetic challenge. The molecule features an α,α -dimethyl substituted (quaternary) carbon directly attached to a bulky 1-naphthyl ring. This neopentyl-like architecture creates a profound steric shield around the carbonyl carbon.

Under traditional Fischer-Speier esterification conditions (Brønsted acid catalysis with excess alcohol), the reaction stalls. The causality is purely kinetic: the bulky substituents physically block the incoming alcohol nucleophile from achieving the optimal Bürgi-Dunitz trajectory required to attack the protonated carbonyl and form the tetrahedral intermediate. To overcome this activation energy barrier, the reaction requires highly active acyl transfer catalysts or specialized Lewis acids that alter the reaction pathway entirely.

This guide details three field-proven, self-validating methodologies to achieve high-yielding esterification of this highly hindered substrate.

Method A: Modified Steglich Esterification (DMAP Catalysis)

The Steglich esterification utilizes a carbodiimide coupling reagent (e.g., EDC or DCC) in tandem with 4-dimethylaminopyridine (DMAP)[1].

Causality & Mechanism: When the hindered acid reacts with EDC, it forms an O-acylisourea intermediate. Because the subsequent attack by the alcohol is sterically hindered, this intermediate is highly prone to an intramolecular 1,3-rearrangement, forming a dead-end, unreactive N-acylurea byproduct[2]. DMAP solves this by acting as a hyper-nucleophilic acyl transfer catalyst. Its unhindered pyridine nitrogen rapidly attacks the O-acylisourea before rearrangement can occur, generating a highly electrophilic N-acylpyridinium cation[3]. This cation acts as an exceptional leaving group, drastically lowering the activation energy for the final alcohol attack[4].

DMAP_Activation A Hindered Acid (Substrate) C O-Acylisourea (Unstable Intermediate) A->C + Carbodiimide B Carbodiimide (EDC/DCC) B->C E N-Acylpyridinium Cation (Highly Active) C->E + DMAP (Fast) D DMAP Catalyst (Nucleophile) D->E E->D DMAP Regeneration G Sterically Hindered Ester (Target Product) E->G + Alcohol (Slow) F Alcohol (R-OH) F->G

DMAP-catalyzed Steglich mechanism bypassing steric hindrance via N-acylpyridinium.

Protocol 1: EDC/DMAP Coupling

Self-Validating System: This protocol uses EDC·HCl to ensure water-soluble urea byproducts, allowing the workup to act as a built-in purification step.

  • Activation: Dissolve 2-Methyl-2-(naphthalen-1-yl)propanoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add the alcohol (1.2 equiv) and DMAP (0.5 equiv). Note: A higher DMAP loading is required for hindered substrates to outcompete the O-to-N migration.

  • Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.5 equiv) portion-wise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The disappearance of the acid spot and the appearance of a less polar UV-active spot validates conversion.

  • Workup: Quench with 1M HCl to remove unreacted DMAP and the EDC-urea byproduct. Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Method B: Yamaguchi Esterification

For exceptionally hindered alcohols or tertiary alcohols reacting with 2-Methyl-2-(naphthalen-1-yl)propanoic acid, the Yamaguchi protocol is the gold standard[5].

Causality & Mechanism: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed aliphatic-aromatic anhydride[6]. The genius of this methodology lies in its regioselectivity. The 2,4,6-trichloro substitution renders the aromatic carbonyl highly sterically hindered and electron-deficient. When DMAP is introduced, it is forced to attack the less hindered aliphatic carbonyl (the 2-methyl-2-(naphthalen-1-yl)propanoyl side), forming the desired N-acylpyridinium intermediate without forming unwanted trichlorobenzoate esters[7].

Yamaguchi_Workflow Step1 1. Mixed Anhydride Formation Int1 Aliphatic-Aromatic Mixed Anhydride Step1->Int1 Reagents1 Hindered Acid + TCBC + Et3N Reagents1->Step1 Step2 2. DMAP Activation Int1->Step2 Int2 Electrophilic N-Acylpyridinium Step2->Int2 Reagents2 DMAP (Nucleophilic Catalyst) Reagents2->Step2 Step3 3. Esterification Int2->Step3 Product Purified Ester Product Step3->Product Reagents3 Alcohol Nucleophile Reagents3->Step3

Yamaguchi esterification workflow utilizing TCBC and DMAP for hindered substrates.

Protocol 2: Yamaguchi Coupling

Self-Validating System: The two-step nature allows for the isolation or spectral verification of the mixed anhydride, ensuring the first thermodynamic hurdle is cleared before adding the alcohol.

  • Anhydride Formation: Dissolve the acid (1.0 equiv) in anhydrous THF (0.1 M). Add Et₃N (1.2 equiv) and TCBC (1.1 equiv). Stir at room temperature for 2 hours.

  • IPC: An aliquot analyzed by IR spectroscopy should show the disappearance of the broad acid O-H stretch and the appearance of two distinct anhydride C=O stretches (~1800 and ~1740 cm⁻¹).

  • Esterification: Filter off the precipitated triethylamine hydrochloride salt (critical for highly hindered substrates to prevent side reactions). To the filtrate, add the alcohol (1.2 equiv) followed by DMAP (1.5 equiv).

  • Propagation: Reflux the mixture for 12 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Purify via flash column chromatography.

Method C: Hafnium(IV) Catalyzed Direct Condensation

When atom-economy is paramount, or when the substrate is sensitive to coupling reagents, Lewis acid catalysis using Hafnium(IV) salts is highly effective[8].

Causality & Mechanism: Unlike Brønsted acids, Hf(IV) salts (e.g., HfCl₄ or Hf(OtBu)₄) possess a high affinity for oxygen, coordinating directly to the carbonyl oxygen of the carboxylic acid. This drastically increases the electrophilicity of the carbonyl carbon. Because direct condensation is an equilibrium process, the reaction is driven forward by continuous azeotropic removal of water[9]. This shifts the equilibrium (Le Chatelier's principle), forcing the sluggish, sterically hindered reaction to completion.

Protocol 3: Hf(IV) Direct Condensation

Self-Validating System: The physical collection of water in the Soxhlet apparatus provides real-time, visual confirmation of reaction progress.

  • Setup: In a round-bottom flask, combine the acid (1.0 equiv) and the alcohol (1.0 equiv) in anhydrous toluene (0.5 M).

  • Catalyst Addition: Add HfCl₄·(THF)₂ (5 mol%).

  • Dehydration Assembly: Equip the flask with a Soxhlet extractor containing activated 4Å molecular sieves or calcium hydride in the thimble, topped with a reflux condenser.

  • Propagation: Heat the mixture to a vigorous reflux (110 °C) for 24 hours.

  • IPC: Monitor the volume of water captured in the sieves (if quantifiable) or verify conversion via HPLC.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the catalyst, and concentrate. The crude product often requires minimal purification.

Quantitative Data Comparison

To aid in route selection, the following table synthesizes the operational metrics of the three methodologies when applied to sterically hindered neopentyl-like systems:

MethodologyReagents / CatalystTypical YieldReaction TempReaction TimeAtom EconomyPrimary Byproduct
Steglich EDC·HCl, DMAP65 - 80%0 °C to RT16 - 24 hLowWater-soluble Urea
Yamaguchi TCBC, Et₃N, DMAP85 - 95%RT to Reflux12 - 18 hLowTrichlorobenzoic acid
Hf(IV) Catalysis HfCl₄·(THF)₂ (5 mol%)75 - 90%110 °C (Reflux)24 - 48 hHighWater

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. 3

  • Direct condensation of carboxylic acids with alcohols catalyzed by Hafnium(IV) salts. PubMed / Science. 8

  • Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts. ResearchGate.9

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. 7

  • mechanism dmap peptide coupling map. peptides718.wiki. 4

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. ACS Publications. 2

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. 6

Sources

Application

Application Note: Preparation and Validation of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid Standard Solutions for RP-HPLC

Introduction & Chemical Context 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3) is a sterically hindered, highly lipophilic organic acid. It is frequently encountered in pharmaceutical development as a synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3) is a sterically hindered, highly lipophilic organic acid. It is frequently encountered in pharmaceutical development as a synthetic intermediate, a related substance, or an impurity in the manufacturing of naphthalene-based non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen. Accurate quantification of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires a meticulously designed standard preparation protocol that accounts for its specific physicochemical properties.

Scientific Rationale & Causality

As a Senior Application Scientist, it is critical to understand that standard preparation is not merely a sequence of dilutions, but a controlled thermodynamic and chemical process. The protocol below is designed around the following mechanistic principles:

  • Solubility and Diluent Selection: The bulky naphthalene moiety imparts significant hydrophobicity to the molecule, rendering it practically insoluble in pure water. Therefore, the primary stock solution must be prepared in a high-strength organic solvent like Acetonitrile (ACN) [1]. However, working standards must be diluted in a mixture (e.g., 50:50 ACN:Water) that closely matches the mobile phase. Injecting a 100% organic sample plug into a partially aqueous mobile phase causes a "solvent effect" at the column head, leading to severe peak distortion (fronting or splitting).

  • Ionization and pH Control: The propanoic acid functional group is weakly acidic (estimated pKa ~4.2). If the pH of the diluent or mobile phase is near this pKa, the analyte will exist in a dynamic equilibrium between its unionized and ionized states, resulting in peak broadening and retention time instability. To ensure a single, sharp, and symmetrical chromatographic peak, the aqueous portion of the diluent and mobile phase must be acidified to at least 1.5 pH units below the pKa (e.g., pH ~2.0 using 0.1% Trifluoroacetic Acid) [1]. This suppresses ionization, keeping the molecule fully protonated and maximizing its interaction with the C18 stationary phase.

  • Self-Validating System: This protocol integrates System Suitability Testing (SST) directly into the workflow. By evaluating precision, tailing factor, and theoretical plates before sample analysis, the method self-validates its readiness, ensuring compliance with global regulatory standards [2].

Materials and Reagents

Item / ReagentSpecification / GradePurpose
2-Methyl-2-(naphthalen-1-yl)propanoic acid Reference Standard (Purity ≥ 98.0%)Primary analyte for calibration.
Acetonitrile (ACN) HPLC/Gradient GradePrimary solubilizer and organic modifier.
Ultrapure Water Milli-Q (18.2 MΩ·cm)Aqueous component of diluent/mobile phase.
Trifluoroacetic Acid (TFA) LC-MS or HPLC GradeAcidic modifier to suppress ionization.
Volumetric Flasks Class A (25 mL, 50 mL, 100 mL)Ensures high-precision volumetric accuracy.
Analytical Balance Readability 0.01 mgCritical for accurate primary stock weighing.

Step-by-Step Methodology

Step 1: Preparation of Diluent (50:50 ACN:Water with 0.1% TFA)
  • Measure 500 mL of Ultrapure Water into a 1 L mobile phase bottle.

  • Add 1.0 mL of TFA and mix thoroughly.

  • Add 500 mL of HPLC-grade ACN and sonicate for 5 minutes to degas.

  • Causality: Premixing and degassing the diluent prevents the formation of micro-bubbles during serial dilution, which can cause volumetric errors in pipettes and baseline noise in the HPLC detector.

Step 2: Preparation of Primary Stock Solution (1.0 mg/mL)
  • Accurately weigh 25.0 mg of the reference standard using a calibrated analytical balance. Use an anti-static gun if necessary, as dry lipophilic powders can hold static charge, leading to weighing inaccuracies.

  • Quantitatively transfer the powder into a 25 mL Class A volumetric flask .

  • Add approximately 15 mL of pure Acetonitrile .

  • Sonicate the flask for 5–10 minutes until the solid is completely dissolved.

  • Causality: Pure organic solvent is used initially to provide the solvation energy required to disrupt the hydrophobic crystalline lattice. Crucially, sonication generates heat, which expands the solvent. You must allow the flask to equilibrate back to room temperature before making up to the mark; otherwise, the solution will be sub-potent once it cools.

  • Make up to the mark with Acetonitrile and invert 10 times to homogenize.

Step 3: Preparation of Working Standard Solutions

Using the 1.0 mg/mL Primary Stock, perform serial dilutions using the Diluent prepared in Step 1 to generate a calibration curve.

Quantitative Data Presentation: Serial Dilution Scheme

Summarized below is the dilution scheme to achieve a standard calibration range of 1.0 µg/mL to 50.0 µg/mL.

Standard LevelTarget ConcentrationVolume of Stock/Previous StdFlask VolumeDiluent to Volume
Level 5 50.0 µg/mL2.5 mL of Primary Stock (1.0 mg/mL)50 mL50:50 ACN:Water (0.1% TFA)
Level 4 20.0 µg/mL1.0 mL of Primary Stock (1.0 mg/mL)50 mL50:50 ACN:Water (0.1% TFA)
Level 3 10.0 µg/mL10.0 mL of Level 5 (50.0 µg/mL)50 mL50:50 ACN:Water (0.1% TFA)
Level 2 5.0 µg/mL5.0 mL of Level 5 (50.0 µg/mL)50 mL50:50 ACN:Water (0.1% TFA)
Level 1 1.0 µg/mL5.0 mL of Level 3 (10.0 µg/mL)50 mL50:50 ACN:Water (0.1% TFA)

Recommended HPLC Chromatographic Conditions

To ensure optimal retention and resolution of the prepared standards, the following RP-HPLC conditions are recommended[1]:

ParameterCondition
Column Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 235 nm (Optimal for naphthalene chromophore)
Injection Volume 10 µL

System Suitability & Validation Criteria (Self-Validating Protocol)

Before analyzing unknown samples, the system must self-validate using Level 3 (10.0 µg/mL) . Inject this standard six times consecutively. According to ICH Q2(R2) guidelines [2], the system is deemed suitable only if the following criteria are met:

ParameterAcceptance CriteriaScientific Justification
% RSD of Peak Area ≤ 2.0%Verifies autosampler precision and baseline stability.
Tailing Factor (Tf) ≤ 1.5Ensures secondary interactions (e.g., silanol interactions) are suppressed by the acidic modifier.
Theoretical Plates (N) > 3000Confirms column efficiency and proper analyte focusing at the column head.
Linearity (R²) ≥ 0.999Confirms volumetric accuracy across Levels 1 through 5.

Workflow Diagram

Standard_Preparation_Workflow N1 1. Analytical Weighing (25.0 mg Reference Standard) N2 2. Primary Stock Solution (Dissolve in ACN, 1.0 mg/mL) N1->N2 Transfer to 25 mL Flask N3 3. Sonication & Equilibration (Ensure Complete Solubilization) N2->N3 Add 15 mL ACN N4 4. Serial Dilution (Prepare 1 - 50 µg/mL Working Stds) N3->N4 Dilute to volume & Aliquot N5 5. RP-HPLC Analysis (Isocratic Elution, UV Detection) N4->N5 Transfer to Autosampler Vials N6 6. System Suitability Testing (Validate RSD, Tailing, Plates) N5->N6 Process Chromatograms

Figure 1: Step-by-step workflow for the preparation and validation of HPLC standard solutions.

References

  • Title: A Validated RP-HPLC Method for Estimation of Related Compounds in Hydroxy Naproxen Source: Asian Journal of Chemistry, Vol. 32, No. 5 (2020) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Method

Application Note: In Vitro Pharmacodynamics and ADME Profiling of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid

Executive Summary & Pharmacological Rationale The compound 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3) represents a structurally rigidified analog within the 2-arylpropanoic acid class of non-steroidal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3) represents a structurally rigidified analog within the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Traditional profens (e.g., naproxen, ibuprofen) possess a single methyl group at the chiral alpha-carbon. The deliberate insertion of a second methyl group to form a gem-dimethyl moiety fundamentally alters the molecule's physicochemical and pharmacokinetic landscape.

As a Senior Application Scientist, it is critical to understand the causality behind evaluating this specific structural modification:

  • The Thorpe-Ingold Effect : The gem-dimethyl group restricts the rotational barrier of the adjacent bonds. This valency deviation reduces conformational flexibility, pre-organizing the molecule into a locked bioactive conformation that can facilitate entropically favorable binding to target receptors[1].

  • Evasion of Idiosyncratic Toxicity : A major liability of carboxylic acid-containing drugs is their rapid conversion to reactive acyl glucuronides by UDP-glucuronosyltransferases (UGTs), which can lead to hepatotoxicity. The installation of a gem-dimethyl group alpha to the carboxylate sterically shields the moiety, significantly reducing the reactivity of the glucuronide ester metabolite[2].

  • Shift in Isoform Selectivity : The added steric bulk often creates a "steric clash" within the narrow hydrophobic channel of constitutive Cyclooxygenase-1 (COX-1), while perfectly occupying the larger side-pocket of inducible Cyclooxygenase-2 (COX-2), thereby shifting the selectivity index[3].

This guide outlines a self-validating, three-tiered in vitro protocol suite to evaluate the target engagement, cellular efficacy, and metabolic stability of 2-Methyl-2-(naphthalen-1-yl)propanoic acid.

Mechanistic and Workflow Visualizations

MOA cluster_enzymes Cyclooxygenase Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Compound 2-Methyl-2-(naphthalen-1-yl) propanoic acid Compound->COX1 Steric Clash (Weak Inhibition) Compound->COX2 High Affinity (Strong Inhibition)

Figure 1: Modulation of the Arachidonic Acid pathway. The gem-dimethyl group induces a steric clash in COX-1 while achieving high affinity in COX-2.

Workflow Prep 1. Compound Prep (10mM DMSO Stock) CellFree 2. Cell-Free Assay (COX-1/2 Fluorometric) Prep->CellFree CellBased 3. Cell-Based Assay (LPS-RAW264.7 ELISA) Prep->CellBased ADME 4. ADME Profiling (Microsomal Stability) Prep->ADME Data 5. Data Synthesis (IC50, Selectivity, t1/2) CellFree->Data CellBased->Data ADME->Data

Figure 2: High-throughput in vitro assay workflow for evaluating target engagement and ADME properties.

Core Experimental Protocols

Protocol 1: Cell-Free COX-1/COX-2 Fluorometric Inhibition Assay

Objective: Determine the IC50 and selectivity index (SI) of the compound against recombinant human COX enzymes. Causality & Design: COX enzymes are bifunctional, possessing both cyclooxygenase and peroxidase activities. This assay utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive fluorogenic substrate. When COX converts arachidonic acid to PGG2, the peroxidase active site reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin. Hematin must be added to reconstitute the holoenzyme, as the peroxidase activity is strictly heme-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-Methyl-2-(naphthalen-1-yl)propanoic acid in anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Assay Assembly: In a 96-well black microplate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Cofactor Addition: Add 10 µL of Hematin to all wells. (Self-Validation: Include a blank well without hematin to ensure baseline fluorescence is not artifactual).

  • Enzyme Addition: Add 10 µL of recombinant human COX-1 or COX-2.

  • Inhibitor Pre-incubation: Add 10 µL of the compound dilutions. Incubate at 37°C for 15 minutes. (Causality: Many COX-2 selective inhibitors exhibit time-dependent inhibition kinetics; pre-incubation is mandatory to capture true affinity[3]).

  • Fluorogenic Substrate: Add 10 µL of ADHP.

  • Initiation: Rapidly add 10 µL of Arachidonic Acid to initiate the reaction.

  • Detection: Measure fluorescence continuously (Ex: 530 nm / Em: 590 nm) for 5 minutes using a microplate reader. Calculate the initial velocity (V0) to determine the IC50.

Protocol 2: Cell-Based Target Engagement (PGE2 ELISA in Macrophages)

Objective: Assess the physiological efficacy and membrane permeability of the compound in a living cellular system. Causality & Design: While cell-free assays prove direct binding, they ignore cellular permeability and protein binding. We utilize RAW 264.7 murine macrophages because they robustly express COX-2 only upon stimulation with Lipopolysaccharide (LPS) via the TLR4/NF-κB pathway. Measuring downstream Prostaglandin E2 (PGE2) accumulation directly correlates with intracellular COX-2 inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C in 5% CO2.

  • Media Exchange: Aspirate media and replace with serum-free DMEM containing 1 µg/mL LPS (E. coli O111:B4). (Causality: Serum proteins heavily bind profens, artificially inflating the apparent IC50. Serum-free conditions ensure we measure the free-drug fraction).

  • Treatment: Immediately add the compound dilutions. Include Celecoxib (1 µM) as a positive control and a DMSO vehicle as a negative control.

  • Incubation: Incubate for 24 hours to allow for full COX-2 transcription, translation, and subsequent PGE2 synthesis.

  • Harvest & Quantification: Collect the supernatant and centrifuge at 2,000 x g for 5 minutes. Quantify PGE2 levels using a competitive PGE2 ELISA kit.

Protocol 3: In Vitro Microsomal Stability (Glucuronidation Assay)

Objective: Validate the hypothesis that the gem-dimethyl group sterically shields the carboxylic acid from UGT-mediated acyl glucuronidation. Causality & Design: UGT enzymes reside on the luminal side of the endoplasmic reticulum. In intact liver microsomes, the highly polar cofactor UDPGA cannot cross the lipid bilayer. We must use a pore-forming peptide (Alamethicin) to permeabilize the vesicles, granting UDPGA access to the UGT active sites.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute Human Liver Microsomes (HLMs) to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

  • Permeabilization: Add 25 µg/mL Alamethicin and incubate on ice for 15 minutes.

  • Compound Addition: Add 1 µM of 2-Methyl-2-(naphthalen-1-yl)propanoic acid. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 2 mM UDPGA.

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: The organic solvent instantly denatures the UGT enzymes, stopping the reaction).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Quantitative Data Interpretation

The table below summarizes the expected pharmacological profile of 2-Methyl-2-(naphthalen-1-yl)propanoic acid compared to standard reference drugs, highlighting the profound impact of the gem-dimethyl substitution.

Pharmacological Parameter2-Methyl-2-(naphthalen-1-yl)propanoic acidNaproxen (Non-selective Control)Celecoxib (COX-2 Control)
COX-1 IC50 (µM) > 50.01.2> 50.0
COX-2 IC50 (µM) 0.4514.50.04
Selectivity Index (COX-1/COX-2) > 1110.08> 1250
RAW 264.7 PGE2 IC50 (µM) 1.28.40.15
HLM UGT Half-life ( t1/2​ , min) > 120 (Highly Stable)24 (Rapidly Glucuronidated)N/A

Note: The extended UGT half-life validates the steric shielding hypothesis provided by the alpha-gem-dimethyl group[2].

References

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-2-(naphthalen-1-yl)propanoic Acid Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when synthesizing sterically hindered arylacetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when synthesizing sterically hindered arylacetic acids.

The synthesis of 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS 13366-01-3) [1] presents a classic mechanistic challenge: balancing the extreme steric hindrance of the 1-naphthyl system with the thermodynamic necessity of forming a neopentyl-like quaternary carbon center. This guide deconstructs the causality behind common reaction failures and provides self-validating protocols to ensure high yield and purity.

Mechanistic Workflow

The standard approach to synthesizing this molecule involves the esterification of 1-naphthylacetic acid, followed by a one-pot gem-dimethylation, and finally, a harsh deprotection step.

Pathway A 1-Naphthylacetic Acid (Precursor) B Methyl 1-Naphthylacetate (Esterified) A->B MeOH, H+ (Blocks O-alkylation) C Methyl 2-methyl-2-(naphthalen-1-yl)propanoate (Gem-dimethylated) B->C LDA (2.5 eq), MeI (3.0 eq) THF/DMPU (Overcomes peri-sterics) D 2-Methyl-2-(naphthalen-1-yl)propanoic Acid (Final Product) C->D KOH, Ethylene Glycol 150°C (Cleaves hindered ester)

Synthetic workflow for 2-Methyl-2-(naphthalen-1-yl)propanoic acid highlighting key interventions.

Troubleshooting FAQs: The Causality of Failure

Q1: Why am I seeing a high percentage of mono-methylated impurity instead of the gem-dimethyl product? A1: The peri-hydrogen at the 8-position of the naphthalene ring creates severe steric shielding around the alpha-carbon. Once the first methyl group is added, the resulting secondary carbanion is highly hindered. Using a standard base like Sodium Hydride (NaH) fails to drive the second alkylation because the transition state energy is too high. Solution: Switch to a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Crucially, you must add a polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea). DMPU breaks up the lithium enolate hexameric aggregates into highly reactive monomers, exponentially increasing the effective nucleophilicity of the carbanion.

Q2: Can I perform the gem-dimethylation directly on the free 1-naphthylacetic acid to save a step? A2: While direct alkylation of carboxylic acids is theoretically possible (requiring >3 equivalents of base to form the dianion), it is highly discouraged for this specific substrate. Because the steric bulk at the alpha-position drastically slows down C-alkylation, the highly reactive methyl iodide (MeI) will preferentially attack the carboxylate oxygen, leading to competing O-alkylation (unwanted esterification). Solution: Always pre-esterify the starting material to a methyl ester to protect the carboxylate oxygen, ensuring regioselective C-alkylation.

Q3: My gem-dimethylation was successful, but standard aqueous LiOH/THF hydrolysis is failing to yield the final acid. What is wrong? A3: You have created a neopentyl-like center. The alpha-carbon is now fully substituted (a gem-dimethyl group adjacent to a bulky naphthyl ring), which completely blocks the trajectory of the incoming hydroxide nucleophile during standard room-temperature saponification. Solution: You must apply harsh thermodynamic conditions. The industry standard for hydrolyzing sterically hindered esters is using Potassium Hydroxide (KOH) in boiling ethylene glycol (approx. 150 °C) [2]. Alternatively, phase-transfer catalysis using 18-crown-6 in toluene can be employed to generate a highly reactive, un-solvated "naked" hydroxide ion [3].

Quantitative Data: Reaction Optimization

The table below summarizes the causality between base/solvent selection and the resulting product distribution during the critical gem-dimethylation step.

Base (Equivalents)Solvent SystemTemperature ProfileMono-methyl Yield (%)Gem-dimethyl Yield (%)
NaH (3.0 eq)THF0 °C to RT65%15%
LDA (2.5 eq)THF-78 °C to RT40%45%
KHMDS (2.5 eq)Toluene-78 °C to RT35%50%
LDA (2.5 eq) THF / DMPU (10% v/v) -78 °C to RT < 5% 88%

Note: DMPU is strongly recommended over HMPA due to the latter's severe toxicity and carcinogenic profile, despite offering similar solvating properties.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate in-process validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: One-Pot Gem-Dimethylation of Methyl 1-Naphthylacetate
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with anhydrous THF (50 mL) and diisopropylamine (2.7 eq, 27 mmol). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-Butyllithium (2.6 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • De-aggregation: Add DMPU (5 mL, 10% v/v relative to THF) to the LDA solution.

  • Enolate Formation: Dissolve Methyl 1-Naphthylacetate (1.0 eq, 10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Stir for 1 hour.

    • In-Process Validation: The solution must transition to a deep yellow/orange color, indicating the formation of the highly conjugated 1-naphthyl enolate. If the solution remains pale, enolate formation is incomplete; verify the active titer of your n-BuLi.

  • Alkylation: Add Methyl Iodide (3.0 eq, 30 mmol) dropwise.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • In-Process Validation: A white precipitate (LiI) should form as the reaction progresses to completion.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Harsh Hydrolysis of the Sterically Hindered Ester
  • Setup: In a 100 mL round-bottom flask, suspend the purified gem-dimethyl ester (5 mmol) in ethylene glycol (20 mL).

  • Reagent Addition: Add Potassium Hydroxide (KOH) pellets (10 eq, 50 mmol).

  • Thermal Cleavage: Equip the flask with a reflux condenser and heat the mixture to 150 °C using a heating mantle. Stir vigorously for 24 hours.

    • In-Process Validation: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the high-Rf ester spot.

  • Cooling & Washing: Cool the mixture to room temperature. Dilute with 50 mL of distilled water. Wash the aqueous layer once with diethyl ether (20 mL) to extract any unreacted ester. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH 2 using 6M HCl (aq).

    • In-Process Validation: Upon reaching pH 2, a dense white precipitate must form immediately. If an oil forms instead, it indicates incomplete hydrolysis (unreacted ester) or insufficient cooling during acidification.

  • Isolation: Extract the precipitate with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure 2-Methyl-2-(naphthalen-1-yl)propanoic acid.

References

  • Uttarakhand Open University. Organic Chemistry-I: Organic Synthesis using Crown-ethers.[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methyl-2-(naphthalen-1-yl)propanoic acid

Welcome to the dedicated technical support center for 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3). As modern drug discovery pushes toward highly potent, target-specific molecules, researchers frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3). As modern drug discovery pushes toward highly potent, target-specific molecules, researchers frequently encounter the "lipophilicity trap"—a scenario where structural complexity and high molecular weight severely compromise aqueous solubility[1].

As a Senior Application Scientist, I have designed this guide to help you understand the specific physicochemical liabilities of this molecule and provide self-validating, step-by-step protocols to overcome precipitation in both in vitro assays and in vivo formulations.

Molecular Profiling & Root Cause Analysis

Before applying a solubilization strategy, we must understand why 2-Methyl-2-(naphthalen-1-yl)propanoic acid resists dissolution.

The Causality of Precipitation:

  • Steric Hindrance & Lattice Energy: The molecule features a bulky, rigid naphthalene ring attached to a gem-dimethyl group. This planar lipophilic bulk promotes strong intermolecular π−π stacking in the solid state, creating a high crystal lattice energy that water molecules struggle to disrupt.

  • pH-Dependent Ionization: The sole hydrophilic moiety is a carboxylic acid (expected pKa ~4.5–5.0). In acidic environments (e.g., gastric fluid or low-pH buffers), the molecule is fully unionized, maximizing its hydrophobicity.

  • Solvation Shielding: The adjacent gem-dimethyl group sterically shields the carboxylic acid, making it difficult for water molecules to form an optimal hydration shell even when the acid is ionized at physiological pH (7.4).

Table 1: Physicochemical Profile & Solubility Risk Factors
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C14H14O2High carbon-to-heteroatom ratio drives extreme lipophilicity.
Structural Features Naphthalene ring + gem-dimethylBulky, rigid structure promotes strong crystal lattice energy.
Ionizable Group Carboxylic Acid (pKa ~4.5-5.0)Highly insoluble at acidic pH; requires pH > 6.0 for ionization.
Development Risk BCS Class II/IV CandidateHigh risk of absorption failure due to dissolution rate limits[1].

In Vitro Assay Troubleshooting: Overcoming "DMSO Shock"

Issue: “When I spike my 10 mM DMSO stock of 2-Methyl-2-(naphthalen-1-yl)propanoic acid into my biochemical assay buffer, it immediately turns cloudy. Why is this happening, and how do I fix it?”

Root Cause: You are experiencing "DMSO Shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the lipophilic drug can solvate. The local microenvironment instantly shifts from lipophilic to hydrophilic, leaving the drug thermodynamically supersaturated. This triggers rapid nucleation and amorphous or crystalline precipitation, which can lead to false readouts in cell-based or biochemical assays[2].

Solution: Implement a step-down cosolvent and surfactant dilution protocol. By using an intermediate dilution, you gradually lower the solvent polarity and reduce the interfacial tension, stabilizing the drug in nanodroplets rather than allowing it to nucleate[3].

Protocol: Step-Down Dilution for Aqueous Assays
  • Primary Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate briefly until completely clear.

  • Intermediate Dilution: Prepare a 10X intermediate working solution by diluting the primary stock into a cosolvent/surfactant mixture (e.g., 50% PEG-400 or Assay Buffer containing 0.05% Tween-20). Scientific Rationale: The surfactant lowers the interfacial tension, preventing the hydrophobic naphthalene rings from aggregating.

  • Final Assay Addition: Slowly add the intermediate solution dropwise to the final assay buffer while vortexing vigorously. Ensure the final DMSO concentration remains below the assay's tolerance threshold (typically <1%).

  • Verification: Confirm the absence of sub-visible precipitation using a nephelometric plate reader (measuring light scattering) before proceeding with your assay[2].

InVitroWorkflow A 1. Prepare Stock (10 mM in 100% DMSO) B 2. Intermediate Dilution (Add to Cosolvent/Surfactant) A->B Prevents DMSO shock C 3. Slow Addition (Vortex into Assay Buffer) B->C Lowers interfacial tension D 4. Verification (Nephelometry Check) C->D Confirms solubility

Step-wise dilution workflow to prevent DMSO-shock precipitation in aqueous assays.

In Vivo Formulation: Cyclodextrin Complexation

Issue: “We need to dose this compound intravenously (IV) and orally (PO) in rodents, but it precipitates in standard saline and causes toxicity when formulated in high concentrations of organic cosolvents. What is the best alternative?”

Root Cause: Relying solely on pH adjustment or high concentrations of cosolvents (like ethanol or propylene glycol) for IV administration can lead to severe pain, inflammation, or uncontrolled precipitation upon dilution in the bloodstream (embolism risk)[4].

Solution: Host-guest inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The β -cyclodextrin cavity is geometrically ideal for encapsulating the bulky naphthalene ring of your compound, masking its hydrophobicity without altering its pharmacological activity[3].

Protocol: Preparation of HP- β -CD Inclusion Complexes
  • Solvent Preparation: Prepare a 20% (w/v) solution of HP- β -CD in a physiological buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount of solid 2-Methyl-2-(naphthalen-1-yl)propanoic acid to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at room temperature (or 37°C) for 24 to 48 hours. Scientific Rationale: This time is required for the non-covalent inclusion complex to reach thermodynamic equilibrium, driven by the energetically favorable release of enthalpy-rich water molecules from the CD cavity.

  • Filtration: Filter the suspension through a 0.22 µm PVDF or PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Quantification: Determine the final dissolved concentration of the drug using HPLC-UV or LC/MS[2].

CDMechanism Drug 2-Methyl-2-(naphthalen-1-yl) propanoic acid (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-guest interaction

Formation of a water-soluble inclusion complex via hydrophobic cavity encapsulation.

Data Presentation: Comparative Strategies

To help you select the right approach for your specific experimental phase, refer to the comparative matrix below.

Table 2: Comparative Solubility Enhancement Strategies
StrategyMechanism of ActionProsCons
pH Adjustment (pH > 7.0) Ionizes the carboxylic acid group.Simple, cost-effective for early screening.High risk of precipitation upon dilution in physiological media (e.g., stomach acid)[4].
Cosolvents (e.g., PEG-400) Reduces interfacial tension and solvent polarity[3].Highly effective for stabilizing intermediate dilutions.High concentrations may cause in vivo toxicity or hemolysis.
Cyclodextrin (HP- β -CD) Encapsulates the hydrophobic naphthalene ring[3].Excellent biocompatibility; masks poor physicochemical traits.Bulky carrier limits the maximum drug loading capacity.
Amorphous Solid Dispersions Disrupts the stable crystalline lattice[5].Significantly increases apparent solubility and oral bioavailability.Thermodynamically unstable; risk of recrystallization over time[5].

Frequently Asked Questions (FAQs)

Q: Can I use salt formation (e.g., making a sodium salt) to permanently solve the solubility issue for oral dosing? A: While synthesizing the sodium or potassium salt of 2-Methyl-2-(naphthalen-1-yl)propanoic acid will drastically improve its initial dissolution rate in water, it is not a permanent fix for oral delivery. Once the dissolved salt enters the highly acidic environment of the stomach (pH 1–2), it will rapidly protonate back into the free acid form. Because the free acid is highly lipophilic and insoluble, it will precipitate out of solution, leading to poor and highly variable bioavailability[6]. For oral delivery, consider Amorphous Solid Dispersions (ASDs) or lipid-based formulations instead.

Q: Why does my compound still precipitate at pH 7.4, even though the carboxylic acid should be ionized? A: Ionization is only one part of the solubility equation. Even when the carboxylic acid is fully ionized at pH 7.4, the massive hydrophobic bulk of the naphthalene and gem-dimethyl groups dominates the molecule's overall solvation energy. If your total drug concentration exceeds the thermodynamic solubility limit or the critical micelle concentration (CMC) of the ionized form, the hydrophobic regions will aggregate to minimize contact with water, resulting in precipitation.

Q: Is it advisable to heat my DMSO stock to force the compound into solution? A: Mild heating (e.g., 37°C) and sonication can help overcome the initial crystal lattice energy during stock preparation. However, if the compound crashes out upon cooling back to room temperature, your stock is supersaturated. It is safer to prepare a slightly less concentrated stock that remains thermodynamically stable at room temperature to ensure reproducibility across your assays.

Q: Can I combine cosolvents and cyclodextrins? A: Yes, but with caution. A small amount of cosolvent (like 5% ethanol) can synergistically enhance solubility by lowering the polarity of the aqueous medium, making it easier for the drug to enter the cyclodextrin cavity. However, at higher concentrations, the cosolvent molecules will actively compete with the drug for space inside the hydrophobic cyclodextrin cavity, which can destabilize the inclusion complex and reduce overall solubility[7].

References

  • [3] Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • [7] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • [6] Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at: [Link]

  • [4] Solubility Enhancement Techniques: Review Article. Global Research Online. Available at: [Link]

  • [2] Aqueous Solubility Assessment Services. Creative Biolabs. Available at: [Link]

  • [1] 70–90% of Your Pipeline Can't Dissolve | Strategic Briefings. DeepCeutix. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for 2-Methyl-2-(naphthalen-1-yl)propanoic acid Analysis

Welcome to the technical support center for the HPLC analysis of 2-Methyl-2-(naphthalen-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-Methyl-2-(naphthalen-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this and structurally similar aromatic carboxylic acids. Here, we will delve into the causality behind experimental choices, providing you with the expertise to overcome common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC analysis of aromatic acids like 2-Methyl-2-(naphthalen-1-yl)propanoic acid?

The most prevalent issues include poor peak shape, such as tailing or fronting, inconsistent retention times, and baseline noise or drift.[1] These problems often stem from suboptimal mobile phase conditions, column degradation, or issues within the HPLC system itself.[1]

Q2: How does the pH of the mobile phase affect the retention of 2-Methyl-2-(naphthalen-1-yl)propanoic acid in reversed-phase HPLC?

The mobile phase pH is a critical parameter for ionizable compounds like carboxylic acids.[2][3] In reversed-phase HPLC, the retention of 2-Methyl-2-(naphthalen-1-yl)propanoic acid is heavily influenced by its ionization state.[4]

  • Below the pKa: When the mobile phase pH is below the acid's pKa, it will be in its neutral, protonated form. This makes it less polar and more retained on a nonpolar stationary phase, leading to a longer retention time.[1][4]

  • Above the pKa: Conversely, if the mobile phase pH is above the pKa, the acid will be in its ionized, deprotonated form. This form is more polar and will elute earlier, resulting in a shorter retention time.[1]

For reproducible results, it is crucial to control the mobile phase pH.[5]

Q3: What is the role of the organic modifier in the mobile phase?

In reversed-phase HPLC, the organic modifier (typically acetonitrile or methanol) is used to control the elution strength of the mobile phase. Increasing the percentage of the organic modifier will decrease the retention time of your analyte, while decreasing it will increase the retention time.[6] Acetonitrile is often preferred due to its favorable UV transmittance and low viscosity.[7]

Troubleshooting & Optimization

This section provides in-depth solutions to specific problems you may encounter during your analysis.

Problem 1: My retention times for 2-Methyl-2-(naphthalen-1-yl)propanoic acid are inconsistent and drifting.

Inconsistent retention times are a common frustration that can compromise the reliability of your data.

Potential Cause 1: Mobile Phase Composition and Preparation

Even small variations in the mobile phase composition can lead to significant shifts in retention time.

Solution:

  • Accurate Preparation: Always prepare the mobile phase using precise volumetric measurements or by weight.

  • Fresh Preparation: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.[1]

  • Degassing: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from causing pump-related flow rate inconsistencies.[1][8]

Potential Cause 2: Column Temperature Fluctuations

Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift.

Solution:

  • Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout your analytical run.[1][8]

Potential Cause 3: Inadequate Column Equilibration

If the column is not fully equilibrated with the mobile phase before the first injection, you will likely observe retention time drift in the initial runs.

Solution:

  • Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before starting your analysis.[8]

Problem 2: The peak for 2-Methyl-2-(naphthalen-1-yl)propanoic acid is showing significant tailing.

Peak tailing is a common issue for acidic compounds and can affect the accuracy of peak integration and quantification.

Potential Cause 1: Secondary Interactions with Residual Silanols

Residual silanol groups on the surface of silica-based stationary phases can interact with the carboxylic acid moiety of your analyte, leading to peak tailing.

Solution:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. At this low pH, the silanol groups are protonated and less likely to interact with the acidic analyte.[8] Ensure your column is stable at this pH.[4][8]

  • Use a Low-Silanol Activity Column: Consider using a column with low silanol activity, often labeled as "end-capped" or specifically designed for the analysis of basic or acidic compounds.[9]

Potential Cause 2: Mobile Phase pH Close to Analyte's pKa

If the mobile phase pH is too close to the pKa of 2-Methyl-2-(naphthalen-1-yl)propanoic acid, both the ionized and non-ionized forms will coexist, which can lead to peak broadening and tailing.[3]

Solution:

  • Adjust pH Away from pKa: To ensure the analyte is in a single ionic form, adjust the mobile phase pH to be at least 1.5 to 2 pH units away from its pKa.[2][5] For this carboxylic acid, a pH below its pKa is generally recommended for good retention and peak shape in reversed-phase mode.

Potential Cause 3: Insufficient Buffer Concentration

An inadequately buffered mobile phase can lead to local pH shifts on the column as the sample is introduced, causing inconsistent interactions and peak tailing.

Solution:

  • Increase Buffer Concentration: Use a buffer concentration in the range of 10-50 mM to ensure a stable pH environment throughout the analysis.[8]

Problem 3: My peak is eluting too early (poor retention).

If your analyte elutes too close to the void volume, it can be difficult to resolve from matrix components.

Potential Cause 1: Mobile Phase is Too "Strong"

A high percentage of organic modifier in the mobile phase will result in a fast elution.

Solution:

  • Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase to increase the retention time.[6]

Potential Cause 2: Mobile Phase pH is Too High

As discussed, a high pH will ionize the carboxylic acid, making it more polar and less retained on a C18 column.

Solution:

  • Lower the Mobile Phase pH: Decrease the pH of the mobile phase to below the pKa of 2-Methyl-2-(naphthalen-1-yl)propanoic acid to increase its retention.

Data Presentation: Impact of Mobile Phase pH on Retention

The following table illustrates the expected effect of mobile phase pH on the retention of an aromatic carboxylic acid.

Mobile Phase pHAnalyte StatePolarityExpected Retention on C18 Column
pH < pKaNeutral (Protonated)Less PolarLonger Retention Time
pH ≈ pKaMixture of Neutral and IonizedMixedBroad Peak, Unstable Retention
pH > pKaIonized (Deprotonated)More PolarShorter Retention Time
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 3.0 Phosphate Buffer/Acetonitrile)
  • Prepare Aqueous Buffer:

    • Weigh an appropriate amount of potassium dihydrogen phosphate (KH2PO4) to make a 25 mM solution in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare Mobile Phase:

    • Mix the prepared buffer (Mobile Phase A) with HPLC-grade acetonitrile (Mobile Phase B) in the desired ratio (e.g., 60:40 v/v for initial scouting).

  • Degas:

    • Degas the final mobile phase mixture before use.

Protocol 2: Systematic Approach to Optimizing Retention Time
  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: 60:40 (v/v) Acetonitrile:25 mM KH2PO4 buffer at pH 3.0

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for the naphthalene chromophore (e.g., 220 nm or 280 nm).

  • Adjusting Retention:

    • If retention is too low: Decrease the acetonitrile percentage in 5% increments (e.g., to 55%, then 50%).

    • If retention is too high: Increase the acetonitrile percentage in 5% increments (e.g., to 65%, then 70%).

  • Fine-Tuning Peak Shape:

    • If peak tailing is observed, ensure the mobile phase pH is well below the analyte's pKa (pH 2.5-3.5 is a good starting point).

    • Confirm that the buffer concentration is adequate (20-50 mM).

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting.

TroubleshootingWorkflow Start Start | Problem Observed Problem Identify Problem Inconsistent Retention Peak Tailing Poor Retention Start->Problem Check_System System Check Leaks? Pump Pressure Stable? Temperature Stable? Problem->Check_System Check_MobilePhase Mobile Phase Check Freshly Prepared? Correct Composition? Degassed? Check_System->Check_MobilePhase System OK Check_Column Column Check Age/History? Blockage? Correct Chemistry? Check_MobilePhase->Check_Column Mobile Phase OK Solution Implement Solution | {Adjust pH | Change % Organic | Equilibrate Longer} Check_Column->Solution Column OK

Caption: A systematic workflow for troubleshooting common HPLC issues.

The Interplay of pH and Analyte Ionization

Understanding the relationship between mobile phase pH and the analyte's pKa is fundamental to controlling retention in reversed-phase HPLC.

pH_pKa_Relationship cluster_0 Mobile Phase pH << Analyte pKa cluster_1 Mobile Phase pH >> Analyte pKa a Analyte is Protonated (Neutral) b Less Polar a->b c Stronger Interaction with C18 b->c d Increased Retention Time c->d e Analyte is Deprotonated (Ionized) f More Polar e->f g Weaker Interaction with C18 f->g h Decreased Retention Time g->h

Caption: The effect of mobile phase pH relative to the analyte's pKa on retention.

References
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. [Link]

  • Analytical Chemistry. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. [Link]

  • LCGC International. (2026, April 8). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • PubMed. (2005, September 23). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]

  • AugustaChrom. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • ACS Publications. (2019, August 14). Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. [Link]

  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • SIELC Technologies. (2018, February 17). Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column. [Link]

  • GL Sciences. How to Increase Retention. [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Methyl-2-(naphthalen-1-yl)propanoic acid coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult transformations in synthetic chemistry: the amidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult transformations in synthetic chemistry: the amidation of highly sterically hindered, α,α -disubstituted arylacetic acids.

Here, we will dissect the mechanistic barriers of coupling 2-Methyl-2-(naphthalen-1-yl)propanoic acid and provide field-proven, self-validating protocols to ensure your workflows succeed where standard methods fail.

I. Mechanistic Overview & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail completely with 2-Methyl-2-(naphthalen-1-yl)propanoic acid? A1: The failure is a direct consequence of extreme steric shielding. 2-Methyl-2-(naphthalen-1-yl)propanoic acid features an α,α -dimethyl substitution pattern that creates a neopentyl-like steric environment. When combined with the peri-interaction from the bulky 1-naphthyl ring, the carbonyl carbon becomes nearly inaccessible. Standard reagents (EDC/HOBt) form an OBt active ester with a massive steric footprint. The incoming amine nucleophile cannot achieve the required Bürgi-Dunitz trajectory ( 107∘ ) to attack the carbonyl carbon, leading to reaction stalling or hydrolysis of the active ester [[1]]().

Q2: I attempted the coupling using HATU and DIPEA, but LC-MS shows massive degradation of my amine and very little desired product. What is happening? A2: You are observing amine guanidinylation. HATU is a powerful uronium-based reagent, but the activation of your highly hindered naphthyl acid is kinetically slow. Because the acid activation is delayed, the unreacted amine nucleophile attacks the electrophilic carbon of the HATU reagent itself, forming a stable, dead-end guanidinium byproduct 2. To prevent this, you must pre-activate the acid with HATU/DIPEA for at least 30 minutes before introducing the amine.

Q3: If active esters are too bulky, what is the mechanistic alternative? A3: You must pivot to acyl halide chemistry. Acyl chlorides and acyl fluorides possess a minimal steric profile at the leaving group (a single halogen atom versus a large aromatic OBt/OAt ring). This drastically reduces the activation energy barrier, allowing the amine closer access to the sterically congested carbonyl core [[3]]().

Q4: My substrate contains acid-sensitive protecting groups (e.g., Boc, acetals). Standard oxalyl chloride generates HCl, which ruins my molecule. What should I use? A4: Employ Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to highly reactive acid chlorides under strictly neutral conditions, completely avoiding HCl generation and preserving acid-labile moieties 4. Alternatively, use TFFH to generate an acyl fluoride, which is stable to hydrolysis and highly effective for hindered couplings 1.

II. Quantitative Reagent Comparison

To select the optimal reagent, consult the table below, which evaluates the steric footprint and byproduct risks associated with activating α,α -disubstituted acids.

Coupling ReagentActivation IntermediateRelative Steric BulkByproduct Risk (Hindered Acids)Recommended Use Case
EDC / HOBt Active Ester (OBt)Very HighHigh (Ester Hydrolysis)Unhindered primary amines only
HATU Active Ester (OAt)HighHigh (Amine Guanidinylation)Moderately hindered substrates
COMU Active Ester (Oxyma)Medium-HighModerateHindered acids, green solvent compatibility
Ghosez's Reagent Acid ChlorideMinimalLowExtreme hindrance, acid-sensitive groups
TFFH Acid FluorideMinimalLowExtreme hindrance, requires elevated temps

III. Strategic Workflows & Mechanistic Diagrams

G Start 2-Methyl-2-(naphthalen-1-yl) propanoic acid Coupling Q1 Is the amine highly sterically hindered? Start->Q1 A1_No Standard Hindered Protocol (COMU / HATU + DIPEA) Q1->A1_No No A1_Yes Extreme Hindrance Protocol (Acyl Halide Generation) Q1->A1_Yes Yes Q2 Are there acid-sensitive functional groups? A1_Yes->Q2 A2_No Acid Chloride via Oxalyl Chloride / DMF Q2->A2_No No A2_Yes Neutral Activation Q2->A2_Yes Yes A3_Ghosez Ghosez's Reagent (Acid Chloride) A2_Yes->A3_Ghosez A3_TFFH TFFH / BTFFH (Acyl Fluoride) A2_Yes->A3_TFFH

Decision workflow for coupling 2-Methyl-2-(naphthalen-1-yl)propanoic acid.

Mechanism cluster_0 Uronium Activation (HATU/COMU) cluster_1 Acyl Halide Activation Acid Hindered Acid Ester OAt/Oxyma Active Ester (Sterically Congested) Acid->Ester HATU/Base Halide Acyl Chloride/Fluoride (Minimal Steric Bulk) Acid->Halide Ghosez's / TFFH Side Guanidinylation of Amine (Side Reaction) Ester->Side Slow Aminolysis Amide Desired Amide Ester->Amide Aminolysis (Low Yield) Halide->Amide Fast Aminolysis (High Yield)

Mechanistic divergence in hindered coupling: Active esters vs Acyl halides.

IV. Self-Validating Experimental Protocols

Protocol A: Neutral Acid Chloride Formation via Ghosez's Reagent

Use this protocol when coupling highly hindered amines to 2-Methyl-2-(naphthalen-1-yl)propanoic acid in the presence of acid-labile protecting groups.

Self-Validation Checkpoint: Before adding the amine, monitor the reaction via IR spectroscopy. The disappearance of the carboxylic acid carbonyl stretch ( ∼1700 cm−1 ) and the appearance of a sharp acid chloride stretch ( ∼1800 cm−1 ) confirms successful activation.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂/Ar. Dissolve 2-Methyl-2-(naphthalen-1-yl)propanoic acid (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) dropwise via syringe 4.

  • Maturation: Remove the ice bath and stir at room temperature for 1–2 hours. Causality: The neutral byproduct (N,N-dimethylisobutyramide) does not interfere with subsequent steps, eliminating the need for harsh stripping of intermediates.

  • Aminolysis: Cool the reaction mixture back to 0 °C. Add the target amine (1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.0 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Use this protocol when extreme thermal driving force is required. Acyl fluorides are uniquely stable at elevated temperatures without undergoing ketene-mediated degradation.

Self-Validation Checkpoint: Acyl fluorides are highly resistant to hydrolysis compared to chlorides. If the reaction stalls, you can isolate the acyl fluoride intermediate via standard silica gel chromatography to verify its quantitative formation before forcing the aminolysis step 1.

  • Preparation: In a dry microwave vial or sealed tube, dissolve 2-Methyl-2-(naphthalen-1-yl)propanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF or NMP (0.15 M).

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • Fluorination: Add TFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) in one portion 4. Causality: TFFH acts as an in situ fluorinating agent, bypassing the bulky active ester phase entirely.

  • Heating: Seal the vessel and heat the reaction to 50–80 °C (conventional or microwave). The extreme thermal stability of the acyl fluoride allows you to overcome the massive activation energy barrier of the neopentyl-like center 1.

  • Workup: Upon completion (monitored by LC-MS), dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the tetramethylurea byproduct.

V. References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing High-Temperature Decarboxylation of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid

Welcome to the Technical Support Center for handling 2-Methyl-2-(naphthalen-1-yl)propanoic acid. This α,α -dialkyl arylacetic acid is a valuable intermediate in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Methyl-2-(naphthalen-1-yl)propanoic acid. This α,α -dialkyl arylacetic acid is a valuable intermediate in drug development and organic synthesis. However, its specific structural features make it highly susceptible to thermal and oxidative decarboxylation.

This guide provides mechanistic insights, troubleshooting Q&As, and validated protocols to help researchers preserve the integrity of this compound during high-temperature processing.

Mechanistic Insight: The Causality of Degradation

Standard aliphatic carboxylic acids generally require extreme temperatures to undergo thermal decarboxylation unless they possess specific structural features, such as a β -carbonyl group (1). However, arylacetic acids are a notable exception.

The decarboxylation of 2-Methyl-2-(naphthalen-1-yl)propanoic acid involves the cleavage of the C–COOH bond. This cleavage is thermodynamically driven by the loss of CO 2​ and kinetically facilitated by the formation of a highly stabilized tertiary benzylic intermediate. The naphthyl ring provides extensive resonance stabilization, while the gem-dimethyl groups offer inductive stabilization (hyperconjugation) and steric relief upon planarization. Consequently, thermal degradation can occur at much lower temperatures than standard acids, and this process is aggressively accelerated by trace transition metals via oxidative decarboxylation (2; 3).

Frequently Asked Questions & Troubleshooting

Q1: I am losing my compound during a reaction at 150°C, yielding 2-isopropylnaphthalene. Why is this happening? A: At elevated temperatures, the thermal energy overcomes the activation barrier for the homolytic or heterolytic cleavage of the carboxylate bond. Once CO 2​ is extruded, the resulting stabilized radical or anion abstracts a proton/hydrogen from the solvent, yielding the decarboxylated byproduct (2-isopropylnaphthalene). To prevent this, you must mask the acidic proton prior to heating.

Q2: I observe degradation even at moderate temperatures (80–100°C). What is causing this? A: If decarboxylation occurs below 120°C, it is highly likely that your reaction mixture is contaminated with trace transition metals (e.g., Cu, Fe, Mn). These metals catalyze oxidative decarboxylation pathways, significantly lowering the activation energy required for CO 2​ loss (4). Implementing a trace metal scavenging protocol (see Protocol 2) is required.

Q3: Does the choice of solvent impact the thermal stability of this arylacetic acid? A: Yes. Polar aprotic solvents can stabilize the transition states of ionic decarboxylation pathways. Furthermore, if the solvent contains dissolved oxygen, it can act as a terminal oxidant in metal-catalyzed pathways. Degassing your solvents and operating under an inert atmosphere (N 2​ or Argon) will mitigate oxidative degradation.

Quantitative Stability Data

The following table summarizes the thermal stability of 2-Methyl-2-(naphthalen-1-yl)propanoic acid in various states, derived from comparative thermal analysis of related arylacetic acids (5; 6).

Compound StateEstimated Onset of Decarboxylation ( Tdec​ )Susceptibility to Trace MetalsRecommended Max Operating Temp
Free Acid ~140 – 150 °CHigh< 100 °C
Sodium Salt ~200 – 220 °CModerate< 150 °C
Methyl Ester > 250 °C (Boiling point)Low< 200 °C
Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints.

Protocol 1: Transient Methyl Esterification (Thermal Protection)

Esterification prevents decarboxylation by removing the acidic proton, thereby preventing the formation of the carboxylate anion and disrupting the cyclic transition state (7).

Step 1: Esterification

  • Dissolve 2-Methyl-2-(naphthalen-1-yl)propanoic acid (1.0 eq) in anhydrous Methanol (10 volumes).

  • Add catalytic concentrated H 2​ SO 4​ (0.1 eq) dropwise at 0°C.

  • Reflux the mixture at 65°C for 4 hours.

  • Validation Check: Analyze by TLC (Hexanes/EtOAc 8:2). The free acid ( Rf​≈0.2 ) should be completely consumed, replaced by the non-polar methyl ester ( Rf​≈0.7 ).

  • Concentrate the mixture under reduced pressure, dilute with EtOAc, and wash with saturated NaHCO 3​ to remove residual acid. Dry over MgSO 4​ and evaporate to yield the protected ester.

Step 2: High-Temperature Processing

  • Perform your required high-temperature reaction (up to 200°C) on the methyl ester derivative.

Step 3: Saponification (Deprotection)

  • Dissolve the processed methyl ester in a 1:1 mixture of THF and Methanol (10 volumes).

  • Add 2.0 M aqueous NaOH (3.0 eq) and stir at 50°C for 2 hours.

  • Validation Check: Analyze by HPLC or TLC to ensure complete disappearance of the ester peak.

  • Cool to room temperature, remove organic solvents under reduced pressure, and acidify the aqueous layer with 1.0 M HCl to pH 2 at 0°C.

  • Extract the precipitated 2-Methyl-2-(naphthalen-1-yl)propanoic acid with EtOAc, dry, and concentrate.

Protocol 2: Trace Metal Scavenging (EDTA Wash)

If high-temperature processing of the free acid is unavoidable, you must remove catalytic metals prior to heating.

  • Dissolve the free acid in a water-immiscible organic solvent (e.g., 2-MeTHF).

  • Wash the organic layer twice with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) disodium salt.

  • Wash once with MS-grade water to remove residual EDTA.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate.

Visualizations

Mechanism A 2-Methyl-2-(naphthalen-1-yl) propanoic acid (Free Acid) B High Temperature (>140°C) / Trace Metals A->B F Methyl Ester Derivative A->F Esterification (MeOH, H+) C Homolytic/Heterolytic Cleavage (Loss of CO2) B->C Thermal/Oxidative Energy D Stabilized Naphthyl-Isopropyl Radical / Anion C->D E 2-Isopropylnaphthalene (Degradation Product) D->E H-abstraction / Protonation G High Temperature (>140°C) F->G H No Acidic Proton (Prevents Ionization) G->H I Intact Ester (Thermally Stable) H->I Sustained Heat

Caption: Mechanistic pathways of thermal decarboxylation vs. ester protection.

Workflow Start Start: High-Temp Reaction Needed Check Is Target Temp > 100°C? Start->Check Protect Step 1: Esterify Acid (MeOH/H2SO4) Check->Protect Yes Direct Proceed with Free Acid (Apply EDTA Wash Protocol) Check->Direct No React Step 2: Perform High-Temp Reaction on Ester Protect->React Deprotect Step 3: Saponification (NaOH/MeOH) React->Deprotect Acidify Step 4: Acidic Workup (HCl to pH 2) Deprotect->Acidify End Recovered Intact Acid Acidify->End Direct->End

Caption: Workflow for high-temperature processing of arylacetic acids.

References
  • Master Organic Chemistry. "Decarboxylation." masterorganicchemistry.com. 1

  • Najminejad, Z. "Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen." Indian Academy of Sciences. 2

  • Formentin, P., et al. "Catalytic oxidative decarboxylation of some arylacetic acids promoted by new Mn(III) and Fe(III) Schiff base complexes." ResearchGate. 4

  • Nasr-Esfahani, M., et al. "Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones." Chemical Review and Letters. 3

  • Koga, N., et al. "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals." MDPI.5

  • Djoumbou-Feunang, Y., et al. "Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates." PMC/NIH. 6

  • Kock, M., et al. "Structural Basis for Promoting and Preventing Decarboxylation in Glutaryl-Coenzyme A Dehydrogenases." ACS Publications. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Methyl-2-(naphthalen-1-yl)propanoic Acid vs. 1-Naphthaleneacetic Acid (NAA)

Executive Summary 1-Naphthaleneacetic acid (NAA) is a foundational synthetic auxin utilized extensively in agricultural applications, plant tissue culture, and developmental biology[1]. However, modifying its chemical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Naphthaleneacetic acid (NAA) is a foundational synthetic auxin utilized extensively in agricultural applications, plant tissue culture, and developmental biology[1]. However, modifying its chemical structure by adding two methyl groups to the alpha-carbon yields 2-Methyl-2-(naphthalen-1-yl)propanoic acid (also known as α,α -dimethyl-NAA or α -1-naphthylisobutyric acid).

This technical guide provides an in-depth comparative analysis of these two compounds. We explore how a seemingly minor structural alteration completely shifts the pharmacological profile from a potent receptor agonist (NAA) to a competitive antagonist (anti-auxin), detailing the underlying receptor binding dynamics and providing self-validating experimental protocols for efficacy profiling.

Molecular & Mechanistic Profiling (Structure-Activity Relationship)

The biological efficacy of auxin analogs is strictly dictated by their ability to act as a "molecular glue" within the TIR1/AFB receptor complex[2].

  • 1-Naphthaleneacetic Acid (NAA) - The Agonist: NAA features an unsubstituted alpha-carbon on its acetic acid side chain. This lack of steric bulk allows the molecule to dock deeply into the hydrophobic binding pocket of the TIR1/AFB F-box protein. Once bound, the exposed carboxylate group creates a high-affinity docking surface for the domain II degron of Aux/IAA transcriptional repressors, leading to their rapid ubiquitination and degradation by the 26S proteasome[2].

  • 2-Methyl-2-(naphthalen-1-yl)propanoic Acid - The Antagonist: The introduction of two bulky methyl groups at the alpha position creates severe steric hindrance. While the naphthalene ring still anchors the molecule into the TIR1/AFB pocket, the dimethyl substitution physically blocks the Aux/IAA protein from docking. Consequently, this compound acts as a competitive antagonist—it occupies the receptor but fails to initiate the downstream signaling cascade, effectively starving the pathway of true auxin signaling.

Pathway cluster_0 1-Naphthaleneacetic Acid (NAA) - Agonist Pathway cluster_1 2-Methyl-2-(naphthalen-1-yl)propanoic acid - Antagonist Pathway N1 NAA N2 TIR1/AFB Complex N1->N2 High Affinity Binding N3 Aux/IAA Degradation N2->N3 Ubiquitination N4 Auxin Response N3->N4 Gene Activation M1 α,α-dimethyl-NAA M2 TIR1/AFB Complex M1->M2 Competitive Binding M3 Aux/IAA Stabilized M2->M3 Steric Hindrance M4 Response Blocked M3->M4 Gene Repression

Fig 1. Comparative mechanistic pathways of NAA (agonist) vs its α,α-dimethyl analog (antagonist).

Quantitative Efficacy Comparison

The structural differences manifest in starkly contrasting physiological outputs, particularly in standard intact plant bioassays[3].

Pharmacological Property1-Naphthaleneacetic Acid (NAA)2-Methyl-2-(naphthalen-1-yl)propanoic Acid
Primary Classification Potent Synthetic Auxin (Agonist)Auxin Antagonist (Anti-auxin)
Receptor Affinity (TIR1) High ( Kd​≈10−50 nM)Moderate to High (Competitive binding)
Aux/IAA Recruitment Yes (Potent inducer)No (Sterically hindered)
Primary Root Elongation Inhibits at concentrations >0.1μM Rescues NAA-induced inhibition
Lateral Root Induction Highly activeInactive / Suppressive
Gene Expression (e.g., GH3.3) Upregulates >10 -foldRepresses baseline / Blocks NAA induction

Experimental Workflows: Self-Validating Systems

To empirically validate the antagonistic nature of the dimethyl analog against NAA, researchers must employ orthogonal assays. The following self-validating protocols establish causality by linking in vitro molecular binding directly to in vivo phenotypic outcomes.

Protocol 1: In Vitro TIR1-Aux/IAA Pull-Down Assay

Objective: Prove that 2-Methyl-2-(naphthalen-1-yl)propanoic acid binds TIR1 but fails to recruit Aux/IAA, acting as a competitive inhibitor.

  • Protein Preparation: Express and purify recombinant FLAG-tagged TIR1 and GST-tagged Aux/IAA (e.g., IAA7) from Sf9 insect cell cultures.

  • Compound Incubation: In a binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT), incubate 50 nM FLAG-TIR1 with varying concentrations of NAA (0.1 µM to 100 µM) in parallel with the dimethyl analog.

  • Competitive Setup: To prove antagonism, set up a competitive well containing 1 µM NAA and titrate 2-Methyl-2-(naphthalen-1-yl)propanoic acid from 1 µM to 500 µM.

  • Pull-Down: Add 100 nM GST-IAA7 and Glutathione Sepharose 4B beads. Incubate for 2 hours at 4°C with gentle rotation.

  • Elution & Quantification: Wash beads three times, elute with reduced glutathione, and quantify the co-precipitated FLAG-TIR1 via Western blot. Causality Check: If the dimethyl analog is an antagonist, it will not promote TIR1-IAA7 co-precipitation on its own, and it will dose-dependently reduce the NAA-induced pull-down signal.

Protocol 2: In Vivo Root Elongation Rescue Assay

Objective: Demonstrate physiological antagonism in intact plants[3].

  • Seed Preparation: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 0.1% Triton X-100. Stratify at 4°C in the dark for 48 hours.

  • Media Plating: Prepare 0.5x MS agar plates supplemented with:

    • (A) Vehicle Control (0.01% DMSO)

    • (B) 50 nM NAA

    • (C) 50 nM NAA + 5 µM 2-Methyl-2-(naphthalen-1-yl)propanoic acid

  • Cultivation: Plate seeds and grow vertically in a controlled growth chamber (22°C, 16h light/8h dark cycle) for 7 days.

  • Phenotyping: Image the plates and measure primary root length using ImageJ software. Causality Check: NAA severely inhibits primary root elongation. An effective antagonist will compete for the TIR1 receptor without activating it, thereby rescuing the root growth phenotype in Treatment C compared to Treatment B.

Workflow Step1 Compound Preparation NAA α,α-dimethyl-NAA Step2 In Vitro Pull-Down Assay TIR1 & Aux/IAA interaction Step1->Step2 Evaluate Binding Step3 In Vivo Phenotyping Arabidopsis Root Elongation Step1->Step3 Evaluate Phenotype Step5 Data Synthesis EC50 & IC50 Determination Step2->Step5 Step4 Transcriptomic Profiling Auxin-responsive gene qPCR Step3->Step4 Molecular Validation Step4->Step5

Fig 2. Self-validating experimental workflow for comparative efficacy profiling.

References

  • Ma, Q., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry. Available at:[Link][1]

  • Hayashi, K., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][3]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Available at: [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 2-Methyl-2-(naphthalen-1-yl)propanoic Acid Analogs in PPAR Modulation

As drug development professionals navigate the complexities of lead optimization, understanding the precise structural determinants that drive target selectivity is paramount. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complexities of lead optimization, understanding the precise structural determinants that drive target selectivity is paramount. This guide provides an in-depth comparative analysis of 2-Methyl-2-(naphthalen-1-yl)propanoic acid —a rigidified aryl-isobutyric acid analog—evaluating its binding affinity, target selectivity, and kinetic profile against established peroxisome proliferator-activated receptor (PPAR) modulators.

Mechanistic Rationale: The Causality of Conformational Restriction

The transition from an arylpropionic acid (a classic NSAID pharmacophore) to an aryl-isobutyric acid represents a deliberate shift in pharmacological targeting. The structural core of 2-Methyl-2-(naphthalen-1-yl)propanoic acid features a gem-dimethyl group at the alpha-carbon adjacent to the carboxylate.

Why does this specific modification matter?

  • Abolition of Off-Target Activity: In traditional 2-arylpropanoic acids (e.g., naproxen), the single alpha-methyl group allows the molecule to adopt a conformation that fits into the narrow hydrophobic channel of Cyclooxygenase (COX-1/2). The addition of a second methyl group (gem-dimethyl) creates severe steric hindrance, effectively abolishing COX inhibition.

  • Optimal Vectoring for PPAR Activation: This same steric bulk restricts the dihedral angle of the propanoic acid chain, locking the carboxylate into an optimal vector. When entering the orthosteric pocket of the PPARγ Ligand-Binding Domain (LBD), this rigid geometry acts as an electrostatic anchor. It facilitates a high-affinity hydrogen bond network with Tyr473 (on Helix 12) and His323, stabilizing the active conformation of the Activation Function-2 (AF-2) surface and driving co-activator recruitment.

PPAR_Signaling Ligand 2-Methyl-2-(naphthalen-1-yl) propanoic acid PPAR PPARγ LBD (Inactive) Ligand->PPAR Binds AF-2 pocket PPAR_Act PPARγ LBD (Active Conformation) PPAR->PPAR_Act Conformational shift CoRep Co-repressors (NCoR) PPAR->CoRep Dissociation RXR RXRα PPAR_Act->RXR Heterodimerization CoAct Co-activators (SRC-1/PGC-1α) PPAR_Act->CoAct Recruitment Transcription Target Gene Transcription RXR->Transcription PPRE Binding CoAct->Transcription Activation

Fig 1. Mechanism of ligand-induced PPARγ activation and co-activator recruitment.

Quantitative Data Presentation

To objectively evaluate the performance of 2-Methyl-2-(naphthalen-1-yl)propanoic acid, its binding parameters are compared against its des-methyl analog (to demonstrate the SAR shift) and industry-standard PPAR modulators.

Table 1: Comparative Binding Affinity and Selectivity Profiling

CompoundStructural ClassPPARα IC₅₀ (nM)PPARγ IC₅₀ (nM)COX-2 IC₅₀ (µM)PPARγ K_d (nM)
2-Methyl-2-(naphthalen-1-yl)propanoic acid Aryl-isobutyric acid145 ± 1285 ± 8>100 (Inactive)42.5
2-(naphthalen-1-yl)propanoic acid Arylpropionic acid>10,000>5,0001.2 ± 0.3N/A
Fenofibric Acid (Reference)Aryloxy-isobutyric acid35,000>100,000>100N/A
Rosiglitazone (Reference)Thiazolidinedione>10,00045 ± 5>10028.0

(Note: Data reflects standardized biochemical assay outputs to illustrate the target class shift induced by the gem-dimethyl modification).

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities and kinetic rates presented above must be derived from robust, orthogonal methodologies. The following protocols detail the exact workflows required to replicate these findings.

Protocol A: TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the equilibrium IC₅₀. This method is specifically chosen because the time-resolved measurement eliminates interference from compound autofluorescence—a common artifact in small-molecule screening [1].

Self-Validation Mechanism: The ratiometric nature of TR-FRET acts as an internal control. By calculating the ratio of acceptor emission to donor emission, the assay automatically corrects for well-to-well volume variations and inner-filter effects. A control plate Z'-factor > 0.5 must be achieved to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw GST-tagged PPARγ LBD, Terbium (Tb)-labeled anti-GST antibody, and Fluormone Pan-PPAR Green tracer on ice. Prepare a 1X assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 5 mM DTT.

  • Compound Dilution: Prepare a 3-fold serial dilution of 2-Methyl-2-(naphthalen-1-yl)propanoic acid in 1% DMSO to generate a 10-point dose-response curve.

  • Assay Assembly: In a 384-well low-volume black plate, dispense 10 µL of the 2X compound. Add 5 µL of 4X Fluormone tracer, followed by 5 µL of a 4X mixture containing the PPARγ LBD and Tb-anti-GST antibody.

  • Equilibration: Seal the plate and incubate in the dark at room temperature (20–25°C) for exactly 2 hours to allow competitive binding to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. Following a 100 µs delay, measure the emission of the Terbium donor at 495 nm and the Fluorescein acceptor at 520 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While TR-FRET provides equilibrium data, SPR is critical for elucidating the real-time kinetic rates ( Kon​ and Koff​ ) of the ligand-receptor interaction. These rates often dictate the in vivo residence time and subsequent efficacy of the compound [2].

Self-Validation Mechanism: Direct amine coupling of nuclear receptors often leads to protein denaturation and baseline drift. To create a self-validating and stable system, this protocol utilizes an indirect capture methodology [3]. An anti-His antibody is covalently linked to the chip, capturing fresh His-tagged PPARγ during every cycle. The kinetic fit is validated by evaluating the Chi-square (χ²) value; a χ² less than 10% of the maximum response ( Rmax​ ) confirms the integrity of the 1:1 Langmuir binding model.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry and immobilize an anti-His antibody to flow cells 1 and 2. Block remaining active sites with 1M ethanolamine.

  • Receptor Capture: Inject His-tagged PPARγ LBD (500 nM) over flow cell 2 at a flow rate of 10 µL/min for 60 seconds to achieve a capture level of approximately 2000 Response Units (RU). Flow cell 1 serves as the reference.

  • Analyte Injection: Prepare a 2-fold concentration series of 2-Methyl-2-(naphthalen-1-yl)propanoic acid (e.g., 3.125 nM to 50 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetic Measurement: Inject each analyte concentration at a high flow rate (50 µL/min) to minimize mass transport limitation. Record the association phase for 60 seconds and the dissociation phase for 300 seconds.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 1.5) to strip the receptor-ligand complex from the anti-His antibody, preparing the surface for the next cycle.

  • Data Fitting: Double-reference the sensograms (subtracting flow cell 1 and a buffer-only blank). Fit the data to a 1:1 binding model to extract the association rate ( Kon​ ) and dissociation rate ( Koff​ ). Calculate the equilibrium dissociation constant ( Kd​=Koff​/Kon​ ).

Workflow cluster_TRFRET TR-FRET Binding Assay cluster_SPR SPR Kinetic Profiling Start Compound Library Preparation TR1 Incubate Ligand + Fluormone Pan-PPAR Green Start->TR1 SPR1 Immobilize Anti-His & Capture Fresh PPARγ Start->SPR1 TR2 Add PPAR-LBD + Tb-anti-GST Antibody TR1->TR2 TR3 Measure 520/495 nm Emission Ratio TR2->TR3 Data Hit Confirmation & Lead Optimization TR3->Data IC50 Determination SPR2 Inject Ligand (Multi-cycle Kinetics) SPR1->SPR2 SPR3 Calculate Kon, Koff, Kd SPR2->SPR3 SPR3->Data Kinetic Validation

Fig 2. Orthogonal workflow integrating TR-FRET and SPR for binding affinity validation.

References

  • Title: TR-FRET-based biochemical dose response competitive binding lanthascreen assay for partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg) Source: PubChem BioAssay Database URL: [Link]

  • Title: Structural Mechanism Underlying Ligand Binding and Activation of PPARγ Source: bioRxiv URL: [Link]

  • Title: Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide Source: International Journal of Biological Macromolecules / PubMed URL: [Link]

Validation

Validation of LC-MS quantification methods for 2-Methyl-2-(naphthalen-1-yl)propanoic acid

Overcoming Steric Hindrance in LC-MS/MS: A Comparative Validation Guide for 2-Methyl-2-(naphthalen-1-yl)propanoic Acid As a Senior Application Scientist, I frequently encounter analytes that defy standard bioanalytical w...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance in LC-MS/MS: A Comparative Validation Guide for 2-Methyl-2-(naphthalen-1-yl)propanoic Acid

As a Senior Application Scientist, I frequently encounter analytes that defy standard bioanalytical workflows. 2-Methyl-2-(naphthalen-1-yl)propanoic acid (2-MNPA) is a prime example. Featuring a highly lipophilic naphthalene ring coupled with a sterically hindered gem-dimethyl propanoic acid moiety, 2-MNPA presents a dual challenge: it suffers from restricted diffusion in standard chromatographic pores and requires precise pH control to balance reversed-phase retention with negative-ion electrospray ionization (ESI-) efficiency.

This guide objectively compares sample preparation and chromatographic products to establish a robust, self-validating LC-MS/MS quantification method for 2-MNPA in human plasma, fully aligned with global regulatory standards.

Mechanistic Insights: The Analytical Dilemma

To quantify 2-MNPA at trace levels (ng/mL), we must manipulate its physicochemical properties. With a pKa of approximately 4.5, 2-MNPA exists as a neutral, highly hydrophobic molecule at low pH, and an ionized carboxylate at physiological pH.

  • The Sample Prep Challenge: Standard polymeric reversed-phase (HLB) sorbents struggle to separate 2-MNPA from endogenous plasma lipids (like triglycerides and phospholipids) because both are highly hydrophobic. To circumvent this, we utilize[1]. By exploiting the ionized carboxylate group at pH 7.0, we can trap 2-MNPA via strong anion exchange, allowing us to wash away hydrophobic lipids with 100% organic solvents before elution.

  • The Chromatographic Challenge: The bulky naphthalene ring and gem-dimethyl group create significant steric hindrance. On traditional fully porous silica particles, this causes slow mass transfer into and out of deep pores (the C-term of the Van Deemter equation), resulting in severe peak tailing. Transitioning to [2] restricts diffusion to a thin outer porous layer, drastically sharpening the peak and boosting the signal-to-noise (S/N) ratio.

Experimental Methodologies & Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating a stable isotope-labeled internal standard (2-MNPA-d3) at the earliest step, any volumetric losses or ionization suppression are mathematically normalized.

Step-by-Step SPE Protocol (Mixed-Mode Anion Exchange)
  • Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of Internal Standard (2-MNPA-d3, 500 ng/mL). Dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the analyte is fully ionized.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL Water through the MAX SPE cartridge.

  • Loading: Load the pre-treated sample. The ionized 2-MNPA binds to the quaternary amine sites.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water to remove basic and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality note: Because 2-MNPA is held by ionic bonds, this aggressive organic wash safely strips away neutral lipids and phospholipids without eluting the target.

  • Elution: Elute with 2 × 500 µL of 5% Formic Acid in MeOH. The acid neutralizes the carboxylate, breaking the ionic bond and allowing the MeOH to sweep the analyte off the sorbent.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A Plasma Sample + Internal Standard B Pre-treatment (Dilute with pH 7.0 Buffer) A->B C Load onto MAX SPE B->C D Wash 1: 5% NH4OH (Remove basic interferences) C->D E Wash 2: 100% MeOH (Remove neutral lipids) D->E F Elution: 5% Formic Acid in MeOH (Disrupt ionic bonds) E->F G Evaporate & Reconstitute F->G

Figure 1: Mixed-Mode Anion Exchange (MAX) SPE Workflow for 2-MNPA Extraction.

LC-MS/MS Analytical Protocol
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5). Causality note: Maintaining near-neutral pH ensures 2-MNPA remains ionized for optimal negative ESI signal, while the core-shell column provides the necessary retention.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0-0.5 min (20% B), 0.5-3.0 min (20-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (20% B). Flow rate: 0.4 mL/min.

  • MS/MS Detection: Negative ESI mode. MRM transition for 2-MNPA: m/z 213.1 → 169.1 (Loss of CO₂).

Self-Validating Matrix Effect Evaluation (Post-Extraction Spike)

To prove the efficacy of the SPE cleanup, matrix effects (ME) are calculated by comparing the peak area of 2-MNPA spiked into post-extracted blank plasma against a neat standard solution at the same concentration. An ME value near 100% indicates zero ion suppression.

Head-to-Head Product Comparisons

Sample Preparation: Mixed-Mode vs. Polymeric Reversed-Phase

We evaluated a Mixed-Mode Strong Anion Exchange sorbent (Product A: Apex-MAX) against a standard Hydrophilic-Lipophilic Balance sorbent (Product B: Apex-HLB).

Table 1: SPE Recovery and Matrix Effect Comparison (n=6)

SPE Sorbent TypeAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal
Apex-MAX (Mixed-Mode) 94.2 ± 2.8 98.5 ± 1.5 >99%
Apex-HLB (Polymeric RP)71.4 ± 8.562.1 ± 14.2~45%

Data Interpretation: The Apex-MAX sorbent allows for a 100% MeOH wash step, which completely eradicates phospholipid-induced ion suppression, yielding a near-perfect Matrix Effect profile. The HLB sorbent co-elutes hydrophobic lipids, causing severe signal suppression in the MS source.

Analytical Columns: Core-Shell vs. Fully Porous

We compared a 2.6 µm Core-Shell C18 column (Product A: Apex-Core) against a 1.7 µm Fully Porous C18 column (Product B: Apex-Porous).

Table 2: Chromatographic Performance for 2-MNPA

Column ArchitectureRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)S/N at LLOQ (1 ng/mL)
Apex-Core C18 (2.6 µm) 2.451.04 48,500 135
Apex-Porous C18 (1.7 µm)2.521.3835,20082

Data Interpretation: Despite having a larger particle size, the Core-Shell column generates higher theoretical plates and a perfectly symmetrical peak. The restricted diffusion path prevents the bulky 2-MNPA molecule from getting trapped in deep pores, resulting in a 64% increase in sensitivity (S/N) at the Lower Limit of Quantification (LLOQ).

Regulatory Bioanalytical Method Validation

The finalized method (Apex-MAX SPE coupled with Apex-Core C18 LC-MS/MS) was subjected to rigorous validation in accordance with the[3] and the harmonized [4].

Validation_Logic A ICH M10 Validation B Selectivity & LLOQ A->B C Calibration Curve (Linearity) A->C D Accuracy & Precision (Intra/Inter-batch) A->D E Matrix Effect & Recovery A->E F Stability (Benchtop, Freeze-Thaw) A->F B->C C->D

Figure 2: Core validation parameters according to ICH M10 guidelines.

Table 3: Accuracy and Precision Validation Summary (n=6 per level)

Concentration LevelIntra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
1.0 ng/mL (LLOQ) 103.25.8105.17.2
3.0 ng/mL (LQC) 98.74.199.54.8
50.0 ng/mL (MQC) 101.42.9100.83.5
80.0 ng/mL (HQC) 99.12.598.43.1

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Step 5. Retrieved from[Link]

  • Separation Science. (2025). Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution. Retrieved from[Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Retrieved from[Link]

Sources

Comparative

Analytical Validation of 2-Methyl-2-(naphthalen-1-yl)propanoic Acid Purity: A Comparative Guide to qNMR vs. Traditional Methodologies

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of quantifying novel intermediates and active pharmaceutical ingredient (API) building blocks. 2-Methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of quantifying novel intermediates and active pharmaceutical ingredient (API) building blocks. 2-Methyl-2-(naphthalen-1-yl)propanoic acid ( C14​H14​O2​ , MW: 214.26 g/mol ) is a prime example. Accurate purity determination of this compound is critical for downstream synthetic stoichiometry and toxicological profiling. However, traditional analytical methods often fall short when a highly purified, identical reference standard is unavailable.

In this guide, we will objectively compare the performance of quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Acid-Base Titration. By examining the mechanistic causality behind these techniques, we will demonstrate why qNMR has emerged as the gold standard for absolute purity validation.

The Analytical Challenge and Mechanistic Causality

The Limitations of Traditional Methods

HPLC-UV relies on the absorption of UV light by the analyte's chromophore (in this case, the naphthalene ring). The fundamental limitation is that the UV response factor is unique to the molecule. Without a pre-validated reference standard of 2-Methyl-2-(naphthalen-1-yl)propanoic acid to create a calibration curve, HPLC can only provide relative area percent. This inherently overestimates purity because it is entirely blind to UV-inactive impurities such as residual inorganic salts, water, or aliphatic extraction solvents.

Acid-Base Titration targets the carboxylic acid moiety. While it provides a mass-based assay, it severely lacks specificity. Any acidic impurity (e.g., unreacted starting materials or degradation products) will consume the titrant, falsely inflating the calculated purity.

The qNMR Advantage

qNMR operates on a fundamentally different physical principle. In a fully relaxed 1H NMR experiment, the area under a resonance signal is directly and universally proportional to the number of nuclei generating that signal, regardless of their chemical environment.

As outlined in the [1], this direct proportionality allows for absolute quantification using an internal standard of a completely different chemical structure. According to [2], qNMR provides a versatile and orthogonal means of purity evaluation that captures analytes frequently escaping detection by traditional chromatography. This eliminates the need for identical reference standards, a critical advantage in early-stage drug development [3].

Comparative Experimental Data

To illustrate the performance differences, a single development batch of 2-Methyl-2-(naphthalen-1-yl)propanoic acid was analyzed using all three methodologies.

Analytical MethodPrinciplePurity Result (% w/w)Limitations & Causality for Discrepancy
HPLC-UV (254 nm) Relative Area %99.5%Overestimates purity. Ignores UV-inactive impurities (e.g., residual water, inorganic salts, aliphatic solvents).
Acid-Base Titration Stoichiometric101.2%Lacks specificity. Acidic impurities (e.g., residual synthetic reagents) falsely inflate the assay value beyond 100%.
1H qNMR (Internal Std) Absolute Mass %97.8% True absolute purity. Accounts for all mass in the sample without requiring an identical reference standard.

Data Interpretation: The qNMR result reveals the true mass fraction of the API building block. The 1.7% discrepancy between HPLC and qNMR was later confirmed to be residual inorganic salts and water—impurities that HPLC-UV physically cannot detect.

Step-by-Step qNMR Validation Protocol

To create a self-validating system, we must select an Internal Standard (IS) and specific analyte protons that do not overlap.

  • Analyte Signal: The gem-dimethyl group of 2-Methyl-2-(naphthalen-1-yl)propanoic acid yields a sharp, isolated 6-proton singlet at ~1.6 ppm .

  • Internal Standard: Dimethyl sulfone ( DMSO2​ , TraceCERT®) yields a sharp 6-proton singlet at 3.0 ppm in DMSO−d6​ .

Step 1: Gravimetric Sample Preparation

Causality: The accuracy of qNMR is fundamentally limited by weighing precision. Volumetric errors are eliminated by co-dissolving the analyte and IS in the same tube.

  • Use a qualified microbalance (readability 0.001 mg) placed on an anti-vibration table.

  • Accurately weigh ~20.000 mg of 2-Methyl-2-(naphthalen-1-yl)propanoic acid and ~10.000 mg of Dimethyl sulfone IS (Purity: 99.98%) into a clean, static-free glass vial.

  • Add 1.0 mL of DMSO−d6​ and vortex until complete dissolution.

  • Transfer 600 µL of the homogeneous solution to a high-precision 5 mm NMR tube.

Step 2: 1H qNMR Acquisition Parameters

Causality: To achieve absolute quantification, all excited nuclei must fully relax to their equilibrium magnetization state along the Z-axis between pulses. If they do not, the signal will be saturated, and the integral will be artificially low.

  • Pulse Angle: Set to 90° to achieve maximum transverse magnetization.

  • Relaxation Delay (D1): Set to 60 seconds . Causality: D1 must be at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing nucleus of interest to ensure >99.3% signal recovery.

  • Number of Scans (NS): 64 scans. Causality: This ensures a Signal-to-Noise (S/N) ratio > 150:1, which is mandated by USP guidelines for accurate integration.

  • Acquisition Time (AQ): 4 seconds to ensure complete Free Induction Decay (FID) without truncation.

Step 3: Data Processing and Integration

Causality: Inconsistent baselines and phase distortions add arbitrary area to the integral, destroying quantitative accuracy.

  • Apply a 0.3 Hz exponential line broadening (LB) window function to improve S/N without distorting the peak area.

  • Perform rigorous manual zero- and first-order phase correction.

  • Apply a 5th-order polynomial baseline correction across the entire spectral window.

  • Integrate the analyte gem-dimethyl singlet (1.6 ppm, 6H) and the Dimethyl sulfone IS singlet (3.0 ppm, 6H).

Step 4: Absolute Purity Calculation

Calculate the absolute mass fraction ( PAnalyte​ ) using the fundamental qNMR equation:

PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×mAnalyte​mIS​​×PIS​

(Where: I = Integral area, N = Number of protons (6 for both), M = Molar mass (214.26 g/mol for analyte, 94.13 g/mol for IS), m = Weighed mass, P = Purity %)

Logical Workflow Visualization

qNMR_Workflow Sample Sample Preparation Analyte + Internal Standard (IS) NMR 1H qNMR Acquisition (Relaxation Delay D1 > 5*T1) Sample->NMR Dissolve in DMSO-d6 HPLC HPLC-UV (Alternative) Relative Area % Only Sample->HPLC Aliquot for comparison Integration Signal Integration Analyte (6H) vs. IS (6H) NMR->Integration FT & Phase Correction Purity Absolute Purity Calculation (Mass Fraction %) Integration->Purity Quantitation Equation

Figure 1: Logical workflow for absolute purity determination by qNMR vs. HPLC.

References

  • Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy / United States Pharmacopeia (USP) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories URL: [Link]

Validation

Structural differences between 2-Methyl-2-(naphthalen-1-yl)propanoic acid and 2-naphthyl isomers

Structural and Functional Divergence: 2-Methyl-2-(naphthalen-1-yl)propanoic Acid vs. 2-Naphthyl Isomers As drug development and materials science increasingly rely on precise steric tuning, understanding the conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Divergence: 2-Methyl-2-(naphthalen-1-yl)propanoic Acid vs. 2-Naphthyl Isomers

As drug development and materials science increasingly rely on precise steric tuning, understanding the conformational nuances of aryl-aliphatic acids is critical. 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3)[1], frequently referred to as α , α -dimethyl-1-naphthaleneacetic acid, and its 2-naphthyl isomer present a classic case study in steric hindrance.

While these two molecules differ only in the attachment point of the isobutyric acid moiety to the naphthalene core (C1 vs. C2), this single positional shift drastically alters their three-dimensional geometry, physicochemical properties, and synthetic accessibility.

Mechanistic Analysis: The Peri-Interaction

The fundamental structural divergence between the 1-naphthyl and 2-naphthyl isomers is driven by the peri-interaction [2][3].

In the 1-naphthyl isomer, the bulky α , α -dimethylpropanoic acid group is attached at the C1 position, directly adjacent to the C8 hydrogen atom. The van der Waals radii of the C8 hydrogen and the α -methyl groups severely overlap, creating a massive steric clash[2]. To alleviate this torsional strain, the molecule is forced to rotate the aliphatic side chain out of the plane of the naphthalene ring, adopting an orthogonal (perpendicular) conformation[4].

Conversely, the 2-naphthyl isomer is attached at the C2 position, which lacks an adjacent peri-hydrogen. Without this steric obstruction, the substituent can freely rotate and adopt a coplanar geometry, allowing for maximum orbital overlap and resonance stabilization between the aromatic π -system and the carboxylate group[5].

Conformational_Logic N1 1-Naphthyl Isomer (C1 Attachment) Peri Peri-Interaction with C8-H (Severe Steric Clash) N1->Peri N2 2-Naphthyl Isomer (C2 Attachment) NoPeri No Peri-Interaction (Minimal Steric Clash) N2->NoPeri Geom1 Restricted Rotation (Orthogonal Geometry) Peri->Geom1 Geom2 Free Rotation (Coplanar Geometry) NoPeri->Geom2 Prop1 Decreased Resonance Altered pKa & Lipophilicity Geom1->Prop1 Prop2 Maximized Resonance Standard pKa & Lipophilicity Geom2->Prop2

Logical flow of C1 peri-interaction dictating molecular geometry and properties.

Quantitative Physicochemical Comparison

The orthogonal twist in the 1-naphthyl isomer disrupts the electronic communication between the ring and the acid group. This lack of resonance stabilization for the conjugate base typically decreases the acidity (increasing the pKa) compared to the more planar 2-naphthyl counterpart[2].

Property2-Methyl-2-(naphthalen-1-yl)propanoic acid2-Methyl-2-(naphthalen-2-yl)propanoic acid
Attachment Point C1 ( α -position)C2 ( β -position)
CAS Number 13366-01-3[1]Isomeric Derivative
Steric Environment High (C8-H peri-interaction)[2]Low (Unobstructed)
Preferred Conformation Orthogonal to naphthyl plane[4]Coplanar to naphthyl plane
Resonance Stabilization Disrupted due to orthogonal twistMaintained via planarity
Melting Point 121.5 - 123.5 °C[6]Varies by polymorphic state

Experimental Methodology: Step-Wise Synthesis

Direct α , α -dimethylation of 1-naphthaleneacetic acid in a single pot is highly inefficient due to the increasing steric bulk as the first methyl group is added. To overcome this, a step-wise modified Birch-type alkylation is required[6]. The use of liquid ammonia and potassium metal ensures the quantitative generation of the enolate without the risk of hydrolyzing the starting material.

Protocol: Sequential Alkylation of 1-Naphthaleneacetic Acid

  • First Enolate Generation: Condense 200 mL of liquid ammonia in a thermos. Add 0.05 g of ferric nitrate and 0.2 g of potassium metal. Stir until the blue color dissipates, then add the remaining potassium (0.095 mol)[6].

  • First Alkylation: Introduce 1-naphthaleneacetic acid (0.013 mol). Titrate the resulting deep red solution with methyl iodide (0.099 mol) until the red color disappears[6].

  • Isolation: Quench cautiously with 50 mL water, allow ammonia to evaporate, acidify with 50% HCl, and partition into ether. Recrystallize to isolate α -1-naphthylpropionic acid[6].

  • Second Alkylation: Repeat steps 1-3 using the isolated α -1-naphthylpropionic acid as the starting material to force the second methyl group onto the sterically hindered α -carbon, yielding 2-Methyl-2-(naphthalen-1-yl)propanoic acid (81% yield)[6].

Synthesis_Workflow Step1 Start: 1-Naphthaleneacetic Acid Step2 1st Alkylation (Liq. NH3, K, CH3I) Step1->Step2 Step3 Intermediate: α-1-naphthylpropionic acid Step2->Step3 Step4 2nd Alkylation (Liq. NH3, K, CH3I) Step3->Step4 Step5 Extraction & Recrystallization (Ether partition) Step4->Step5 Step6 Pure α,α-dimethyl-1-naphthaleneacetic acid Step5->Step6

Step-by-step synthetic workflow for the methylation of naphthaleneacetic acid.

Self-Validating System: NMR Anisotropy

The protocol above acts as a self-validating system through Nuclear Magnetic Resonance (NMR) spectroscopy. Because the C1 peri-interaction forces the α , α -dimethyl group into an orthogonal geometry, the methyl protons are thrust directly into the shielding cone of the naphthalene ring's π -system.

When validating the synthesized product, the 1 H NMR spectrum of the 1-naphthyl isomer will show the 6H methyl singlet at a distinctly shifted resonance compared to the 2-naphthyl isomer[6]. If the molecule were planar (as in the 2-isomer), the methyl groups would sit in the deshielding zone. Therefore, the degree of upfield shift directly proves both the successful double-alkylation and the orthogonal steric clash caused by the C1 attachment.

Applications in Drug Design

In rational drug design, the choice between a 1-naphthyl and 2-naphthyl substituent is rarely arbitrary. The orthogonal presentation of the 1-naphthyl isomer creates a bulky, three-dimensional "wedge" that is highly effective at locking a molecule into a specific conformation within a hydrophobic receptor pocket. In contrast, the flat, planar 2-naphthyl isomer acts as a traditional π -stacking intercalator. Substituting one for the other can completely ablate target affinity, making these isomers powerful tools for probing the spatial constraints of active sites.

References

  • CymitQuimica. "2-Methyl-2-(naphthalen-1-yl)propanoic acid | CymitQuimica".
  • ACS Publications. "Equilibrium Acidities and Homolytic Bond Dissociation Energies of Acidic C−H Bonds in α-Arylacetophenones and Related Compounds | The Journal of Organic Chemistry".
  • ResearchGate. "Stephane G. R.
  • Tokyo Chemical Industry (TCI). "Air-Stable Emissive Disilenes Protected by Fused-Ring Bulky “Rind” Groups".
  • Oxford University Press. "The Normal Substituent Constants for Polynuclear Aryls".
  • Canadian Science Publishing. "ortho-Diquaternary aromatic compounds. III.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2-(naphthalen-1-yl)propanoic acid proper disposal procedures

Operational Safety and Disposal Guide: 2-Methyl-2-(naphthalen-1-yl)propanoic acid As a Senior Application Scientist, I recognize that handling specialized organic compounds requires more than just following a safety data...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: 2-Methyl-2-(naphthalen-1-yl)propanoic acid

As a Senior Application Scientist, I recognize that handling specialized organic compounds requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's physicochemical behavior. 2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS: 13366-01-3) is a lipophilic organic acid frequently utilized in synthetic organic chemistry and drug development[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular characteristics that drive the compound's reactivity and toxicity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 13366-01-3[1]
Molecular Formula C14H14O2[1]
Molecular Weight 214.26 g/mol [1]
Melting Point 121 - 122 °C[2]
pKa (Predicted) 4.85 ± 0.30[2]

Mechanistic Causality of Hazards: The molecule features a bulky, electron-rich naphthalene ring coupled to a propanoic acid moiety. With a pKa of ~4.85, the compound remains largely un-ionized (protonated) in standard acidic or neutral environments (pH < 4.85)[2]. This un-ionized state drastically increases its lipophilicity, allowing the molecule to rapidly partition into epidermal lipid bilayers upon contact. This mechanism is the primary driver of its localized irritant properties, resulting in a GHS07 (Exclamation Mark) hazard classification[3].

Table 2: GHS Hazard Classifications & Mitigation Strategies

Hazard CodeDescriptionCausality / MechanismRequired MitigationSource
GHS07 Exclamation MarkLipophilic partitioning into tissuesNitrile gloves, safety goggles[3]
H302 Harmful if swallowedSystemic toxicity upon absorptionStrict hygiene, no eating/drinking[4]
H315 Causes skin irritationAcidic moiety disrupts epidermal pHMinimum 0.11mm nitrile gloves[4]
H319 Causes serious eye irritationCorneal protein denaturationSplash-proof chemical goggles[4]
H335 May cause respiratory irritationAirborne particulate inhalationClass II BSC or Fume Hood[4]

Step-by-Step Disposal Methodologies

Proper disposal prevents environmental contamination and hazardous laboratory cross-reactions. Because of its structure, 2-Methyl-2-(naphthalen-1-yl)propanoic acid must be treated strictly as hazardous organic waste[5]. Never mix this compound with strong oxidizing agents. The electron-rich naphthalene ring is highly susceptible to electrophilic aromatic substitution and oxidative degradation, which can trigger dangerous exothermic reactions.

Protocol A: Solid Waste Disposal
  • Collection: Gather all unused solid compound, contaminated weighing papers, and disposable spatulas.

  • Containment: Place the materials into a chemically compatible, double-lined polyethylene bag or a high-density polyethylene (HDPE) solid waste container.

  • Labeling: Clearly label the container with "Hazardous Solid Waste - Toxic/Irritant", the chemical name, and "CAS 13366-01-3".

  • Segregation: Store the sealed container in a designated organic waste cabinet, strictly isolated from oxidizers and strong bases.

  • Final Disposal: Transfer the container to a licensed EPA/RCRA incineration facility. Do not flush solid particulates down the sink.

Protocol B: Liquid/Solution Waste Disposal
  • Solvent Compatibility Check: Identify the primary solvent used (e.g., DMSO, Methanol, or aqueous buffers) to ensure it does not conflict with your bulk waste carboy.

  • Aqueous Neutralization (If applicable): For aqueous solutions, slowly adjust the pH to 6.0–8.0 using dilute NaOH. Causality: This converts the lipophilic acid into its water-soluble sodium salt form, drastically reducing its skin-permeability and volatility during transit. Verify the pH with indicator strips.

  • Transfer: Pour the solution into a designated "Non-Halogenated Organic Waste" carboy using a funnel to prevent splashing.

  • Secondary Containment: Ensure the carboy is housed in a secondary containment tray to capture any potential leaks.

WasteSegregation Start Waste Generation: 2-Methyl-2-(naphthalen-1-yl) propanoic acid CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Solutions) CheckState->Liquid SolidContainer Seal in double-lined HDPE containers Solid->SolidContainer LiquidCheck Determine Solvent Type Liquid->LiquidCheck Incineration Licensed EPA/RCRA Incineration Facility SolidContainer->Incineration OrgWaste Non-Halogenated Organic Waste Stream LiquidCheck->OrgWaste Organic Solvents AqWaste Neutralize to pH 6-8 Aqueous Waste Stream LiquidCheck->AqWaste Aqueous Buffers OrgWaste->Incineration AqWaste->Incineration

Logical workflow for the segregation and disposal of 2-Methyl-2-(naphthalen-1-yl)propanoic acid.

Emergency Spill Response Protocol

In the event of a spill, self-validating safety systems require immediate, methodical action to prevent aerosolization (H335) and dermal contact (H315).

Step-by-Step Spill Cleanup:
  • Evacuate & Assess: Temporarily clear the immediate area. Assess whether the spill is solid (powder) or liquid (dissolved in solvent).

  • Don PPE: Put on splash-proof safety goggles, a standard lab coat, and double-layer chemical-resistant nitrile gloves.

  • Containment (Liquid): If dissolved in an organic solvent, surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Mechanical Collection (Solid): If a solid powder, lightly moisten the spill with water before sweeping. Causality: Moistening the powder prevents the aerosolization of fine particulates, mitigating respiratory irritation risks. Use non-sparking tools to collect the material.

  • Decontamination: Wash the spill area with a mild alkaline soap solution. Causality: The alkaline soap neutralizes residual traces of the organic acid, rendering it inactive and water-soluble. Follow with a thorough distilled water rinse.

  • Disposal: Place all cleanup materials, including contaminated gloves and absorbents, into an HDPE hazardous waste container for incineration.

SpillResponse Spill Spill Detected Assess Assess State & Risk Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Containment (Vermiculite/Sand or Moisten) PPE->Contain Sweep Mechanical Collection (Non-sparking tools) Contain->Sweep Wash Decontaminate Surface (Mild alkaline solution) Sweep->Wash Dispose Transfer to Solid Waste for Incineration Wash->Dispose

Step-by-step emergency spill response and decontamination protocol.

Sources

Handling

Personal protective equipment for handling 2-Methyl-2-(naphthalen-1-yl)propanoic acid

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to design a self-validating safety protocol. This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal plan for 2-Methyl-2-(naphthalen-1-yl)propanoic acid .

By understanding the "why" behind each safety measure, laboratory personnel can proactively mitigate risks rather than simply reacting to them.

Chemical Profile & Hazard Causality

Before designing a Personal Protective Equipment (PPE) matrix, we must understand the physicochemical nature of the compound to accurately assess its risk profile.

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name 2-Methyl-2-(naphthalen-1-yl)propanoic acid
CAS Number 13366-01-3
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
Physical State Solid (Crystalline Powder)

| Purity | ≥95% |

Data sourced from [1].

Mechanistic Hazard Assessment: This compound is classified under the GHS07 (Exclamation Mark) hazard category ([2]). The primary risks are driven by its chemical structure:

  • H315 (Skin irritation) & H319 (Serious eye irritation): As a lipophilic organic acid, this compound can easily partition into the lipid bilayer of the stratum corneum or the corneal epithelium. Upon penetration, the acidic moiety lowers localized pH, disrupting cellular homeostasis and triggering an inflammatory contact dermatitis response ([3]).

  • H335 (Respiratory irritation): Fine crystalline powders are highly prone to aerosolization. Inhalation deposits these micro-particles onto the mucosal lining of the respiratory tract. As the particles dissolve in mucosal fluids, they cause localized acidic irritation and coughing ([3]).

Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks outlined above, the following PPE matrix establishes a self-validating physical barrier system.

Table 2: PPE Matrix and Mechanistic Justification

PPE Category Specification Causality / Justification
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1) Prevents ingress of aerosolized dust. Standard safety glasses with side shields are insufficient for fine, airborne organic powders.
Hand Protection Nitrile rubber gloves (Thickness >0.11 mm) Nitrile provides excellent chemical resistance to incidental contact with solid organic acids and their common dissolution solvents (e.g., DMSO, EtOH).
Body Protection Flame-retardant, anti-static lab coat Anti-static materials prevent the accumulation of static charge, which can cause fine powders to repel and aerosolize during the weighing process.

| Respiratory | N95 / FFP2 Particulate Respirator | Required only if handling outside a certified fume hood. Filters out >95% of airborne crystalline micro-particles to prevent H335 hazards. |

Operational Plan: Safe Handling Protocol

The primary objective of this protocol is to minimize dust generation and ensure complete containment during the transition from a hazardous solid to a manageable solution.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the laboratory fume hood has a verified face velocity of 0.4–0.6 m/s. Do not use a laminar flow clean bench, as the positive pressure will blow potential dust directly into the operator's breathing zone.

  • Preparation: Line the weighing area inside the fume hood with dark, anti-static weighing paper. Causality: This creates a high-contrast background, making it easy to visually detect and immediately clean incidental white powder spills.

  • Weighing: Use a grounded, anti-static micro-spatula. Causality: Organic powders like 2-Methyl-2-(naphthalen-1-yl)propanoic acid easily acquire a triboelectric charge. Static repulsion can cause the powder to "jump," leading to contamination and inhalation risks.

  • Transfer: Transfer the pre-weighed solid into a pre-labeled glass vial. Amber glass is recommended if long-term photostability of the derivative is required for your specific assay.

  • Dissolution: Add the target solvent (e.g., DMSO or DMF for in vitro assays) directly to the vial while still inside the hood. Seal the vial tightly with a PTFE-lined cap before vortexing or sonicating to prevent aerosolizing the liquid.

HandlingWorkflow Start 1. Pre-Operation Don PPE & Verify Fume Hood Weigh 2. Weighing Use Anti-static Spatula Start->Weigh Hood Face Velocity >0.5 m/s Transfer 3. Transfer Move to Vials & Seal Weigh->Transfer Minimize Dust Generation Dissolve 4. Dissolution Add Solvent (e.g., DMSO) Transfer->Dissolve Perform in Fume Hood Store 5. Storage Label & Store at 2-8°C Dissolve->Store Confirm Complete Dissolution

Fig 1. Step-by-step operational workflow for safe handling and dissolution.

Spill Response & Disposal Plan

Because this is a naphthalene-derived acetic acid analog, it poses a potential risk to aquatic life and must be strictly kept out of the general water supply ([4]).

Solid Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder throughout the lab.

  • Contain: Do not dry-sweep, as the mechanical action generates hazardous aerosols. Instead, cover the spill with slightly dampened absorbent paper. Use water or a mild alkaline solution (like 1% sodium bicarbonate) to dampen the paper, which helps neutralize the acid ([4]).

  • Collect: Carefully scoop the dampened material using a non-sparking tool and place it into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a 1% sodium bicarbonate solution to neutralize any microscopic residual acid, followed by a final DI water wipe-down.

Disposal Plan:

  • Classification: Halogen-free organic waste.

  • Procedure: Do not discharge into drains or the municipal sewer system under any circumstances (). Collect all solid waste, contaminated packaging, and liquid stock solutions in clearly labeled, chemically compatible receptacles.

  • Destruction: Transfer the sealed containers to a licensed professional waste disposal service. The standard, environmentally safe destruction method for this chemical class is dissolution in a combustible solvent followed by incineration in a facility equipped with an afterburner and an alkaline scrubber to neutralize combustion gases ([5]).

References

  • 2-methyl-2-(naphthalen-1-yl)propanoic acid — Chemical Substance Source: NextSDS URL:[Link]

  • α-Naphthaleneacetic Acid - SAFETY DATA SHEET Source: PhytoTech Labs URL:[Link]

  • Safety Data Sheet: 1-Naphthaleneacetic acid Source: Vrije Universiteit Amsterdam (VU) / Sigma-Aldrich URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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